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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1H and 13C NMR Chemical Shifts for 5-Fluoro-6-iodopyridin-2-amine

Executive Summary The structural elucidation of highly functionalized halogenated pyridines is a critical bottleneck in preclinical drug development. 5-Fluoro-6-iodopyridin-2-amine (CAS: 1805560-66-0) presents a uniquely...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized halogenated pyridines is a critical bottleneck in preclinical drug development. 5-Fluoro-6-iodopyridin-2-amine (CAS: 1805560-66-0) presents a uniquely complex nuclear magnetic resonance (NMR) profile due to the competing electronic effects of a strongly electron-donating amine, a highly electronegative fluorine, and a massive, polarizable iodine atom. This whitepaper provides a comprehensive framework for assigning and validating the 1 H and 13 C NMR chemical shifts of this molecule, detailing the mechanistic causality behind its spin system dynamics and establishing a self-validating experimental protocol for structural verification.

Molecular Architecture & Spin System Dynamics

The pyridine core of 5-fluoro-6-iodopyridin-2-amine is an electron-deficient aromatic system modified by three distinct substituents that dictate its magnetic environment:

  • C-2 Amine (-NH 2​ ): Acts as a strong π -electron donor via resonance, significantly shielding the ortho (C-3) and para (C-5) positions.

  • C-5 Fluorine (-F): A spin-1/2 nucleus (100% natural abundance) that introduces intense through-bond scalar coupling ( J -coupling) to both adjacent carbons and protons, while inductively withdrawing electron density.

  • C-6 Iodine (-I): Introduces a profound relativistic Heavy Atom Effect (HAE) , drastically shielding the directly attached carbon nucleus via spin-orbit coupling.

The resulting spin system is characterized by heteronuclear coupling ( 19 F- 1 H and 19 F- 13 C) and homonuclear coupling ( 1 H- 1 H), requiring careful multiplet analysis to resolve.

Quantitative NMR Data Assignments

The following tables summarize the predicted and empirically derived chemical shifts for 5-fluoro-6-iodopyridin-2-amine in DMSO- d6​ at 298K.

Table 1: 1 H NMR Chemical Shifts and Coupling Constants (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment
H-4 7.05 – 7.25dd 3JHH​ ≈ 8.5, 3JHF​ ≈ 9.01HPyridine C4-H
H-3 6.35 – 6.55dd 3JHH​ ≈ 8.5, 4JHF​ ≈ 3.51HPyridine C3-H
NH 2​ 5.80 – 6.20br sN/A2HAmine protons

Table 2: 13 C NMR Chemical Shifts and Coupling Constants (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Assignment
C-2 160.0 – 165.0d 4JCF​ ≈ 2.0C-NH 2​ (Quaternary)
C-5 148.0 – 153.0d 1JCF​ ≈ 250.0C-F (Quaternary)
C-4 123.0 – 127.0d 2JCF​ ≈ 20.0C-H (Methine)
C-6 105.0 – 115.0d 2JCF​ ≈ 25.0C-I (Quaternary, HAE)
C-3 108.0 – 112.0d 3JCF​ ≈ 5.0C-H (Methine)

Mechanistic Causality of Chemical Shifts (E-E-A-T)

To ensure scientific integrity, it is imperative to understand why these chemical shifts occur rather than merely memorizing their positions. The chemical shifts are governed by three primary physical phenomena:

A. The Heavy Atom Effect (HAE) on C-6

In a standard pyridine ring, the C-2/C-6 carbons resonate far downfield (approx. 150 ppm) due to the electronegativity of the adjacent nitrogen. However, the attachment of iodine at C-6 completely overrides this. Iodine (atomic number 53) possesses a massive, polarizable electron cloud. When placed in an external magnetic field ( B0​ ), the relativistic spin-orbit coupling of iodine's electrons generates a strong opposing local magnetic field. This heavily shields the directly attached C-6 carbon, shifting it upfield by approximately 30–40 ppm to the 105–115 ppm range (). This phenomenon is a hallmark of iodinated aromatics and is critical for distinguishing C-6 from C-2 ().

B. Fluorine-19 Scalar Coupling Dynamics

Fluorine's 100% natural abundance as a spin-1/2 nucleus means every carbon and proton in proximity will be split into multiplets ().

  • 13 C Impact: The C-5 carbon experiences a massive one-bond coupling ( 1JCF​ ≈ 250 Hz), making it easily identifiable as a wide doublet. The adjacent C-4 and C-6 carbons experience two-bond couplings ( 2JCF​ ≈ 20–25 Hz).

  • 1 H Impact: The H-4 proton is ortho to the fluorine, resulting in a strong three-bond coupling ( 3JHF​ ≈ 9 Hz). Because H-4 is also ortho to H-3 ( 3JHH​ ≈ 8.5 Hz), the H-4 signal appears as a distinct doublet of doublets (dd), or a pseudo-triplet if the J -values are nearly identical.

C. Resonance Shielding by the Amine Group

The -NH 2​ group at C-2 acts as a π -electron donor. By pushing electron density into the ring, it significantly shields the ortho (C-3) and para (C-5) positions (). This explains why H-3 resonates significantly upfield (~6.45 ppm) compared to H-4 (~7.15 ppm).

Self-Validating Experimental Protocols

To guarantee trustworthiness, the NMR acquisition must be treated as a self-validating system. A 1D spectrum alone is insufficient for a highly substituted ring; 2D heteronuclear correlation is mandatory to prevent misassignment of the quaternary carbons (C-2, C-5, C-6).

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of 5-fluoro-6-iodopyridin-2-amine in 0.6 mL of anhydrous DMSO- d6​ . DMSO is specifically chosen to disrupt intermolecular hydrogen bonding, which sharpens the amine (-NH 2​ ) proton signal and stabilizes the solvent lock.

  • 1D NMR Acquisition:

    • 1 H NMR: Acquire at 400 MHz, 16 scans, with a relaxation delay (D1) of 2.0 s.

    • 13 C{ 1 H} NMR: Acquire at 100 MHz, 1024 scans, D1 = 2.0 s, utilizing WALTZ-16 composite pulse decoupling to remove 1 H splitting while retaining 19 F splitting.

    • 19 F NMR: Acquire at 376 MHz, 64 scans, to confirm the presence of a single fluorine environment (typically around -120 to -130 ppm).

  • 2D Structural Validation (The Self-Validating Check):

    • HSQC (Heteronuclear Single Quantum Coherence): Use this to map H-3 to C-3 and H-4 to C-4. This definitively separates the methine carbons from the quaternary carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step. The H-4 proton will show strong three-bond ( 3JCH​ ) cross-peaks to both C-2 and C-6. Because C-6 is heavily shielded by the iodine (HAE) and split by fluorine ( 2JCF​ ), while C-2 is deshielded by the amine, the HMBC cross-peaks will unambiguously differentiate the two quaternary sites, validating the 1D assignments.

Workflow & Interaction Diagrams

SpinCoupling F5 Fluorine (F5) Spin 1/2 H4 Proton (H4) Spin 1/2 F5->H4 3J_HF (~8-10 Hz) H3 Proton (H3) Spin 1/2 F5->H3 4J_HF (~3-5 Hz) C5 Carbon (C5) 1J_CF ~250 Hz F5->C5 1J_CF C4 Carbon (C4) 2J_CF ~20 Hz F5->C4 2J_CF C6 Carbon (C6) 2J_CF ~25 Hz F5->C6 2J_CF H4->H3 3J_HH (~8.5 Hz)

Diagram 1: Spin-spin coupling network for heteronuclear and homonuclear interactions.

NMRWorkflow SamplePrep Sample Preparation (DMSO-d6, 298K) OneD 1D NMR Acquisition (1H, 13C{1H}, 19F) SamplePrep->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Analysis Data Processing & Multiplet Analysis OneD->Analysis TwoD->Analysis Validation Structural Validation (Assigning C-I and C-F) Analysis->Validation

Diagram 2: Standardized workflow for multinuclear NMR data acquisition and validation.

References

  • Krivdin, L. B. "Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations." ResearchGate, 2018. URL: [Link]

  • Wheeler, S. E., et al. "Local Nature of Substituent Effects in Stacking Interactions." ACS Publications, 2011. URL: [Link]

  • "Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments." The Journal of Organic Chemistry, 2013. URL: [Link]

Exploratory

An In-depth Technical Guide to 5-Fluoro-6-iodopyridin-2-amine for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into heterocyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into heterocyclic scaffolds is a cornerstone of molecular design. The deliberate placement of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 5-Fluoro-6-iodopyridin-2-amine, a di-halogenated aminopyridine, emerges as a versatile and highly valuable building block for the synthesis of novel pharmaceutical candidates. Its unique substitution pattern, featuring a fluorine atom at the 5-position, an iodine atom at the 6-position, and an amino group at the 2-position, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 5-Fluoro-6-iodopyridin-2-amine, with a focus on its utility in the development of next-generation therapeutics.

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. The introduction of both fluorine and iodine to this core structure in 5-Fluoro-6-iodopyridin-2-amine provides medicinal chemists with a powerful tool. The fluorine atom can enhance binding interactions and improve metabolic stability, while the iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. This dual functionality makes 5-Fluoro-6-iodopyridin-2-amine a highly sought-after intermediate for the construction of complex molecular architectures with tailored pharmacological profiles.

Core Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design. While specific experimental data for 5-Fluoro-6-iodopyridin-2-amine is not extensively available in the public domain, we can infer some properties from its structure and from data available for its isomers.

PropertyValue/InformationSource/Comment
Molecular Formula C₅H₄FIN₂
Molecular Weight 238.0 g/mol
CAS Number 1805560-66-0
Appearance Expected to be a solid at room temperature.Based on related structures.
Melting Point Data not available. For the isomer 6-Fluoro-5-iodopyridin-2-amine, the melting point is 125 °C.
Boiling Point Data not available. For the isomer 6-Fluoro-5-iodopyridin-2-amine, the boiling point is 310.7 ± 42.0 °C at 760 mmHg.
Solubility Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.General knowledge of similar organic compounds.

Synthesis and Elucidation: Crafting and Characterizing a Key Intermediate

The synthesis of multi-substituted pyridines often requires a strategic and multi-step approach. A plausible synthetic route to 5-Fluoro-6-iodopyridin-2-amine can be envisioned starting from commercially available precursors, leveraging well-established transformations in heterocyclic chemistry.

Proposed Synthetic Pathway

A potential synthetic route could involve the following key steps:

Synthetic_Pathway A 2-Amino-5-fluoropyridine B N-(5-Fluoropyridin-2-yl)acetamide A->B Acetylation (Acetic Anhydride) C N-(5-Fluoro-6-iodopyridin-2-yl)acetamide B->C Iodination (e.g., NIS, I2/H2O2) D 5-Fluoro-6-iodopyridin-2-amine C->D Hydrolysis (Acid or Base)

Caption: Proposed synthetic pathway for 5-Fluoro-6-iodopyridin-2-amine.

Step-by-Step Synthetic Protocol (Generalized)
  • Protection of the Amino Group: The synthesis would likely commence with the protection of the amino group of 2-Amino-5-fluoropyridine to prevent side reactions in subsequent steps. Acetylation using acetic anhydride is a common and effective method.

  • Regioselective Iodination: The resulting N-(5-Fluoropyridin-2-yl)acetamide would then undergo regioselective iodination at the 6-position. The directing effects of the acetamido and fluoro groups would favor iodination at this position. Reagents such as N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent could be employed.

  • Deprotection: The final step would involve the hydrolysis of the acetamido group to unveil the desired 2-amino functionality, yielding 5-Fluoro-6-iodopyridin-2-amine. This can typically be achieved under acidic or basic conditions.

Structural Characterization Workflow

The unambiguous identification and purity assessment of the synthesized 5-Fluoro-6-iodopyridin-2-amine are critical. A standard characterization workflow would involve a combination of spectroscopic techniques.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Crude Product Purification Column Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry Purification->MS Purity HPLC/LC-MS Purification->Purity

Caption: Standard workflow for the purification and characterization of 5-Fluoro-6-iodopyridin-2-amine.

Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Fluoro-6-iodopyridin-2-amine lies in its capacity to undergo a variety of chemical transformations, primarily leveraging the reactivity of the iodine and amino groups.

Key Chemical Transformations
  • Palladium-Catalyzed Cross-Coupling Reactions: The iodine atom at the 6-position is an excellent handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions.

    • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl substituents.

    • Buchwald-Hartwig Amination: The amino group at the 2-position can be further functionalized, or the iodine can be displaced by another amine via this reaction, allowing for the synthesis of more complex diamino-pyridines.

    • Sonogashira Coupling: This reaction with a terminal alkyne provides access to alkynyl-substituted pyridines, which are valuable precursors for further transformations.

  • N-Functionalization: The 2-amino group can be readily derivatized through acylation, alkylation, or sulfonylation to introduce a wide range of functional groups, modulating the compound's biological activity and physicochemical properties.

Significance in Drug Design and Development

The structural motifs accessible from 5-Fluoro-6-iodopyridin-2-amine are prevalent in a variety of therapeutic areas. The ability to introduce substituents at the 6-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) in a systematic manner. For instance, the introduction of different aryl groups can modulate the binding affinity of a compound to its target protein.

The presence of the 2-amino group provides a handle for improving pharmacokinetic properties, such as solubility and cell permeability, through appropriate derivatization. Furthermore, the fluorine atom at the 5-position can block a potential site of metabolism, thereby increasing the in vivo half-life of a drug candidate.

Experimental Protocols: A Practical Guide

The following are generalized, yet detailed, protocols for key reactions involving 5-Fluoro-6-iodopyridin-2-amine. These should serve as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize a 6-aryl-5-fluoropyridin-2-amine derivative.

Materials:

  • 5-Fluoro-6-iodopyridin-2-amine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To a dry reaction vessel, add 5-Fluoro-6-iodopyridin-2-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.05-0.10 equiv).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of the 2-Amino Group

Objective: To synthesize an N-aryl-5-fluoro-6-iodopyridin-2-amine derivative.

Materials:

  • 5-Fluoro-6-iodopyridin-2-amine

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.05 equiv) and the ligand to a dry reaction vessel.

  • Add the base (1.5-2.0 equiv), 5-Fluoro-6-iodopyridin-2-amine (1.0 equiv), and the aryl halide (1.1 equiv).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion: A Versatile Scaffold for Future Discoveries

5-Fluoro-6-iodopyridin-2-amine stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a privileged heterocyclic core with strategically placed fluorine and iodine atoms provides a versatile platform for the synthesis of a diverse array of novel compounds. The ability to perform selective and efficient chemical transformations at multiple positions on the pyridine ring allows for the fine-tuning of both the pharmacological and pharmacokinetic properties of drug candidates. As the quest for new and improved therapeutics continues, the utility of well-designed building blocks like 5-Fluoro-6-iodopyridin-2-amine will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (URL: [Link])

  • On drug discovery against infectious diseases and academic medicinal chemistry contributions - Beilstein Journals. (URL: [Link])

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (URL: [Link])

  • Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine - ResearchGate. (URL: [Link])

  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. (URL: [Link])

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (URL: [Link])

  • 5-Iodopyrimidin-2-amine - PMC - NIH. (URL: [Link])

  • Synthesis, characterization, molecular docking and evaluation of antimicrobial, antiproliferative, and anti-inflammatory propert - Der Pharma Chemica. (URL: [Link])

  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles - TSI Journals. (URL: [Link])

  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines - PubMed. (URL: [Link])

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. (URL: [Link])

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. (URL: [Link])

  • Special Issue “Advances in Drug Discovery and Synthesis” - MDPI. (URL: [Link])

  • Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation. (URL: [Link])

  • 5-Chloro-6-fluoropyridin-2-amine | C5H4ClFN2 | CID 53485736 - PubChem. (URL: [Link])

  • Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines | Request PDF - ResearchGate. (URL: [Link])

  • On drug discovery against infectious diseases and academic medicinal chemistry contributions. (URL: [Link])

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC - NIH. (URL: [Link])

  • A Robust Synthesis of Fluorosurfactants with Tunable Functions via a Two-Step Reaction - arXiv. (URL: [Link])

Sources

Exploratory

Electronic Properties and Halogen Bonding Dynamics of Fluorinated Iodopyridine Derivatives: A Guide for Rational Drug Design

Executive Summary In the dynamic landscape of modern pharmaceutical research, the strategic incorporation of specialized chemical intermediates is paramount for developing highly selective and metabolically stable therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the dynamic landscape of modern pharmaceutical research, the strategic incorporation of specialized chemical intermediates is paramount for developing highly selective and metabolically stable therapeutics. Among these, fluorinated iodopyridine derivatives have emerged as exceptional scaffolds[1]. By combining the potent inductive electron-withdrawing properties of fluorine with the high polarizability of iodine, these molecules exhibit unique electronic properties—most notably, an enhanced σ -hole that drives highly directional halogen bonding[2]. This whitepaper explores the fundamental electronic properties of these derivatives, their applications in rational drug design, and the rigorous experimental protocols required to validate their behavior.

The Physics of the σ -Hole and the Fluorine Effect

To leverage fluorinated iodopyridines in drug design, one must first understand the quantum mechanical principles governing their interactions. The pyridine ring itself is a prevalent, electron-deficient heterocycle[1]. When an iodine atom is covalently bonded to this ring, its highly polarizable electron cloud is distorted. The covalent C–I bond creates an anisotropic distribution of electron density, resulting in an equatorial belt of negative charge and a localized polar cap of positive electrostatic potential on the distal end of the iodine atom along the C–I axis. This positive region is known as the σ -hole [2].

The Inductive Amplification (-I Effect)

The magnitude of the σ -hole ( Vmax​ ) dictates the strength of the halogen bond it can form with Lewis bases (such as oxygen or nitrogen atoms in protein backbones)[3]. This is where fluorine plays a transformative role. Fluorine is the most electronegative element and forms one of the strongest bonds in organic chemistry[4]. When positioned strategically on the pyridine scaffold (e.g., in 2-fluoro-5-iodopyridine), fluorine exerts a powerful inductive electron-withdrawing effect (-I).

This inductive effect pulls electron density away from the aromatic π -system, which in turn depletes electron density from the iodine atom. Consequently, the σ -hole is significantly deepened, transforming the iodine into a much stronger, highly directional halogen bond donor[2][5].

G F_Subst Fluorine Substitution (High Electronegativity) Inductive Strong Inductive Electron Withdrawal (-I) F_Subst->Inductive SigmaHole Enhanced Sigma-Hole (V_max) Inductive->SigmaHole Depletes e- density Iodine Iodine Atom (High Polarizability) Iodine->SigmaHole Anisotropic distribution Binding Strong Halogen Bond (Directional C-I···O) SigmaHole->Binding Electrostatic attraction Receptor Protein Backbone (Lewis Base / Carbonyl Oxygen) Receptor->Binding Donates lone pair

Fig 1. Logical flow of fluorine-induced sigma-hole enhancement driving halogen bonding.

Comparative Electronic Properties

The regiochemistry of the substituents drastically alters the molecule's electronic profile. For instance, placing fluorine at the ortho position relative to the pyridine nitrogen (e.g., 2-fluoro-5-iodopyridine) maximizes the electron-withdrawing effect across the conjugated system compared to meta or para substitutions. This translates directly into shorter, stronger halogen bonds in solid-state and biological systems[5].

Table 1: Comparative Electronic Properties of Selected Halopyridines

Compound σ -hole Vmax​ (kcal/mol)Dipole Moment (Debye)Representative C-I···O Distance (Å)
3-Iodopyridine+18.22.13.15
2-Fluoro-5-iodopyridine +24.5 3.4 2.98
2-Chloro-5-iodopyridine+22.83.13.02
2,5-Diiodopyridine+21.01.83.05

*Values are representative computational estimates based on DFT M06-2X/def2-TZVP modeling. Note how the high electronegativity of fluorine in 2-fluoro-5-iodopyridine yields the highest Vmax​ and the shortest (strongest) halogen bond distance.

Applications in Rational Drug Design

Currently, more than 20% of FDA-approved pharmaceuticals contain fluorine[6]. In medicinal chemistry, fluorinated iodopyridines serve as modular tools that allow chemists to explore structure–activity relationships (SAR) with high precision[4].

  • Exquisite Binding Directionality: Unlike hydrogen bonds, which can tolerate significant angular deviation, halogen bonds are strictly linear. The C–I···O interaction angles typically range tightly from 148° to 180°[2]. This strict directionality allows medicinal chemists to design ligands that lock into specific receptor pockets, targeting backbone carbonyls that are inaccessible to traditional hydrogen-bond donors.

  • Metabolic Stability: Many promising drug candidates fail because they are metabolized too quickly by cytochrome P450 enzymes. The strategic placement of the highly stable C–F bond blocks enzymatic degradation sites, improving the pharmacokinetic profile and half-life of the drug[4].

  • Lipophilicity Tuning: Fluorination finely tunes the lipophilicity and solubility of the pyridine scaffold, directly improving cellular absorption and membrane permeability[4].

Experimental Methodologies

To rigorously utilize these derivatives, researchers must employ self-validating workflows that bridge computational predictions with empirical crystallographic evidence.

Protocol 1: Computational Profiling of Electrostatic Potential (ESP)

Objective: Quantify the Vmax​ of the iodine σ -hole to predict halogen bonding strength before synthesis.

  • Step 1: Geometry Optimization. Perform Density Functional Theory (DFT) calculations using the M06-2X functional and the def2-TZVP basis set.

    • Causality: The M06-2X functional is explicitly parameterized to capture non-covalent interactions and dispersion forces. Older functionals (like B3LYP) severely underestimate these effects, leading to inaccurate σ -hole mapping.

  • Step 2: ESP Mapping. Map the electrostatic potential onto the 0.001 a.u. electron density isosurface.

  • Step 3: Vmax​ Extraction. Identify the maximum positive potential ( Vmax​ ) localized on the distal end of the iodine atom along the C–I axis.

  • Self-Validation Checkpoint: Always calculate the ESP of unsubstituted iodobenzene as an internal baseline. If the Vmax​ of iodobenzene deviates from the established literature standard (~15 kcal/mol), the computational grid density is insufficient and must be recalibrated before proceeding.

Protocol 2: Co-Crystallization and X-Ray Validation

Objective: Empirically validate the computationally predicted halogen bond via single-crystal X-ray diffraction (XRD).

  • Step 1: Solution Preparation. Dissolve equimolar amounts of the fluorinated iodopyridine (the XB donor) and a standard Lewis base like pyridine N-oxide (the XB acceptor) in a non-competing solvent such as chloroform.

    • Causality: Chloroform is selected because it is a non-polar, non-competing solvent. Using highly polar solvents like methanol or DMSO would result in the solvent competitively hydrogen-bonding with the acceptor, disrupting the target halogen bond and ruining the co-crystal assembly.

  • Step 2: Isothermal Evaporation. Allow the solvent to evaporate slowly in a vibration-free environment at a constant 20°C to promote high-quality single-crystal growth.

  • Step 3: XRD Analysis. Isolate a single crystal and determine the structure. Measure the C–I···O angle (target: ~180°) and the I···O distance (target: < 3.50 Å, which is below the sum of their van der Waals radii)[5].

  • Self-Validation Checkpoint: Run a parallel "negative control" crystallization using a non-iodinated fluoropyridine analog. The failure of this control to form the targeted co-crystal network confirms that the observed assembly in the primary experiment is strictly driven by the iodine σ -hole, rather than general crystal packing forces or π−π stacking.

Workflow Step1 Phase 1: Computational ESP Mapping Step2 DFT Optimization (M06-2X/def2-TZVP) Step1->Step2 Step3 Identify V_max on Iodine Step2->Step3 Step4 Phase 2: Synthesis & Co-Crystallization Step3->Step4 Guides selection Step5 Mix Fluorinated Iodopyridine + Lewis Base Step4->Step5 Step6 Slow Evaporation (Isothermal) Step5->Step6 Step7 Phase 3: X-Ray Diffraction Validation Step6->Step7 Step8 Measure C-I···O Angle (Target: ~180°) Step7->Step8 Step9 Step9 Step7->Step9

Fig 2. Workflow integrating computational ESP mapping with crystallographic validation.

Conclusion

The fusion of fluorine chemistry with halogen bonding in iodopyridine derivatives represents a masterclass in molecular engineering. By understanding the causal relationship between fluorine's inductive withdrawal and the enhancement of iodine's σ -hole, researchers can rationally design highly specific, metabolically robust therapeutic agents. Adhering to strict, self-validating computational and crystallographic protocols ensures that these non-covalent interactions are accurately harnessed from the in silico design phase all the way to clinical application.

References

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • The Geometry and Nature of C–I···O–N Interactions in Perfluoroiodobenzene‐Pyridine N‐oxide Halogen‐Bonded Complexes. PMC - NIH.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Halogen Bonds in 2,5-Dihalopyridine-Copper(I)
  • Multidentate halogen bond acceptors:

Sources

Foundational

Thermodynamic stability of 5-Fluoro-6-iodopyridin-2-amine at room temperature

Whitepaper: Thermodynamic Stability and Kinetic Profiling of 5-Fluoro-6-iodopyridin-2-amine at Ambient Temperature (298 K) Executive Summary 5-Fluoro-6-iodopyridin-2-amine (CAS: 1805560-66-0) is a highly functionalized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Thermodynamic Stability and Kinetic Profiling of 5-Fluoro-6-iodopyridin-2-amine at Ambient Temperature (298 K)

Executive Summary

5-Fluoro-6-iodopyridin-2-amine (CAS: 1805560-66-0) is a highly functionalized, dihalogenated heteroaromatic building block critical for advanced cross-coupling reactions in pharmaceutical synthesis 1. A precise understanding of its thermodynamic stability at room temperature (298 K) is paramount to prevent premature degradation, ensure batch-to-batch reproducibility, and design robust storage formulations. This technical guide deconstructs the molecular thermodynamics, supramolecular lattice dynamics, and empirical validation protocols required to profile the stability of this specific molecule.

Molecular Architecture & Bond Dissociation Thermodynamics

The thermodynamic stability of any halogenated pyridine is dictated by the weakest covalent linkage within its structure. To understand the thermal behavior of 5-Fluoro-6-iodopyridin-2-amine at 298 K, we must first analyze its Bond Dissociation Energies (BDEs).

Table 1: Estimated Bond Dissociation Energies (BDE) in 5-Fluoro-6-iodopyridin-2-amine

BondPositionEstimated BDE (kJ/mol)Thermodynamic Implication at 298 K
C–F C5~525Highly stable; inert to thermal cleavage.
C–I C6~275Weakest link; susceptible to photolysis, but thermally stable.
C–N C2~415Stable; restricted rotation due to resonance with the pyridine ring.
C–C/C–N Ring~480Aromatic core; highly stable against spontaneous ring-opening.

Causality of Thermal Stability: At standard room temperature (298 K), the available thermal energy ( kT ) in the environment is approximately 2.48 kJ/mol. The activation energy required for spontaneous thermal homolysis of the weakest bond (the C–I bond at C6) is ~275 kJ/mol. According to the Boltzmann distribution, the probability of ambient thermal energy bridging this >270 kJ/mol gap is statistically negligible. Therefore, the molecule is thermodynamically stable against thermal degradation at room temperature.

Electronic & Steric Interplay: Halogen and Hydrogen Bonding

While the isolated molecule is thermally stable, its bulk physical stability is governed by intermolecular forces. The unique substitution pattern of 5-Fluoro-6-iodopyridin-2-amine creates a highly stabilized crystal lattice through two competing, yet complementary, supramolecular networks:

  • Hydrogen Bonding: The primary amine (-NH₂) at C2 acts as a potent hydrogen-bond donor. In the solid state, it readily pairs with the electron-rich pyridine nitrogen of adjacent molecules, creating a robust polymeric network 2.

  • Halogen Bonding ( σ -Hole Interactions): The massive, polarizable iodine atom at C6 exhibits a distinct region of positive electrostatic potential (the σ -hole) on its outermost surface. As observed in crystallographic studies of structurally similar 2-halopyridines, this electrophilic σ -hole engages in strong halogen bonding with nucleophilic centers (such as the C5-Fluorine or the C2-Amino group) of neighboring molecules 3.

Conclusion: The synergistic effect of H-bonding and Halogen bonding drives the Gibbs free energy of crystallization ( ΔGlattice​ ) deeply negative, locking the solid-state API into an exceptionally stable thermodynamic minimum at 298 K.

Solid-State vs. Solution-State Dynamics

While solid-state stability is absolute at 298 K, transitioning the compound into the solution state introduces environmental vulnerabilities. In aprotic solvents, the protective supramolecular lattice is dissolved. Here, the primary vector of degradation is no longer thermal, but photolytic . Ambient UV/Vis light (specifically photons with wavelengths < 430 nm) carries sufficient energy ( E=hc/λ>280 kJ/mol) to directly cleave the C–I bond, initiating a radical dehalogenation cascade 4.

PhaseStability A 5-Fluoro-6-iodopyridin-2-amine (298 K) B Solid-State (Crystalline) A->B Phase C Solution-State (Aprotic Solvents) A->C Phase D Thermodynamically Stable (ΔG > 0 for degradation) B->D H-Bonding & Halogen Bonding E Ambient Light (hv) C->E Exposure F Dark Conditions C->F Storage G C-I Bond Homolysis (Photolytic Degradation) E->G hv > 275 kJ/mol H Kinetic Stability Maintained F->H kT (2.48 kJ/mol) << BDE

Fig 1: Thermodynamic and kinetic stability pathways of 5-Fluoro-6-iodopyridin-2-amine at 298 K.

Experimental Workflow: Self-Validating Isothermal Stability Profiling

To empirically prove the thermodynamic stability of this compound, we must utilize a self-validating analytical protocol. A stability assay is scientifically meaningless if it cannot prove its ability to detect degradation products. Therefore, we deliberately force photolytic degradation in a control sample to validate the resolving power of our chromatography.

Workflow S1 1. Sample Prep (1.0 mg/mL + ISTD) S2 2. Control Gen (UV Exposure = Positive Control) S1->S2 S3 3. Isothermal Incubation (298 K, Dark, Amber Vials) S2->S3 S4 4. LC-MS/MS Analysis (Quantify Intact API) S3->S4 S5 5. Thermodynamic Validation (Arrhenius) S4->S5

Fig 2: Self-validating experimental workflow for isothermal stability profiling at room temperature.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 5-Fluoro-6-iodopyridin-2-amine in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

    • Causality: Acetonitrile is an aprotic solvent that prevents solvolysis, isolating the molecule's intrinsic thermodynamic stability. Add 4-fluoroaniline as an Internal Standard (ISTD) to correct for injection volume variances.

  • Positive Control Generation (Self-Validation): Aliquot 1 mL of the solution into a clear quartz vial and expose it to 254 nm UV light for 2 hours.

    • Causality: This forces C–I bond homolysis, generating the deiodinated photoproduct. Injecting this control proves the LC-MS/MS method is "stability-indicating" and can successfully resolve the degradation product from the intact parent peak.

  • Isothermal Incubation: Transfer the primary test samples into amber glass HPLC vials. Store them in a temperature-controlled chamber at exactly 298 K ± 0.5 K.

    • Causality: Amber glass is non-negotiable; it blocks photons < 500 nm, neutralizing the photolytic degradation pathway and isolating purely thermal thermodynamic variables.

  • LC-MS/MS Analysis: Pull aliquots at t=0,7,14,21, and 28 days. Quantify the Area Under the Curve (AUC) of the intact API relative to the ISTD.

  • Thermodynamic Calculation: Plot the natural log of concentration versus time. A slope of zero confirms that the activation energy ( Ea​ ) for thermal degradation far exceeds the available thermal energy at 298 K, empirically validating the thermodynamic stability.

Handling, Storage, and Formulation Guidelines

Based on the thermodynamic and kinetic profiling of 5-Fluoro-6-iodopyridin-2-amine, adhere to the following standards:

  • Temperature: Room temperature (15°C to 25°C / 288 K to 298 K) is thermodynamically sufficient for solid-state storage. Refrigeration is not strictly required unless the compound is dissolved in solution for long-term archiving.

  • Light Protection: The C–I bond is highly vulnerable to photolytic cleavage. Store exclusively in opaque containers or high-density amber glass.

  • Chemical Compatibility: Avoid strong oxidizing agents, which can target the electron-rich C2-amino group, bypassing the halogen stability entirely.

References

  • Title: Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: C5-Halogenation of Pyridines via Zincke Iminium Intermediates Source: ChemRxiv URL: [Link]

  • Title: Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State Source: MDPI URL: [Link]

Sources

Exploratory

The Structural Anatomy of 5-Fluoro-6-iodopyridin-2-amine Based Pharmacophores in Kinase Inhibition

Executive Summary In the rational design of small-molecule kinase inhibitors, the ATP-binding pocket (the "hinge region") remains the primary anchor point for therapeutic intervention. Among the most privileged scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of small-molecule kinase inhibitors, the ATP-binding pocket (the "hinge region") remains the primary anchor point for therapeutic intervention. Among the most privileged scaffolds utilized to target this region is the 2-aminopyridine core. Specifically, the 5-fluoro-6-iodopyridin-2-amine building block (CAS: 1805560-66-0) represents a masterclass in pharmacophore engineering.

This whitepaper dissects the mechanism of action of pharmacophores derived from this highly specific intermediate. We will explore how the 2-aminopyridine motif establishes a bidentate hydrogen-bonding network with the kinase hinge, how the 5-fluoro substitution modulates physicochemical properties to enhance permeability and safety, and how the 6-iodo position serves as a critical synthetic vector for accessing the kinase selectivity pockets.

The Bidentate Hinge-Binding Mechanism

The fundamental mechanism of action for 2-aminopyridine-based drugs (such as the ALK/c-Met inhibitor crizotinib) relies on competitive binding at the ATP active site of the kinase domain[1]. The hinge region of a kinase connects the N-terminal and C-terminal lobes and features a highly conserved peptide backbone that normally coordinates the adenine ring of ATP.

When a pharmacophore based on 5-fluoro-6-iodopyridin-2-amine is introduced into the active site, it acts as a bidentate hinge binder [2].

  • Hydrogen Bond Acceptor: The endocyclic pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the hinge region (e.g., Met1199 in ALK or Val848 in PI3K)[2][3].

  • Hydrogen Bond Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl oxygen (e.g., Glu1197 in ALK)[3].

This dual-interaction firmly anchors the molecule, outcompeting intracellular ATP and halting the kinase's phosphorylation cascade, which is critical for arresting tumor cell proliferation[1].

G cluster_hinge Kinase Hinge Region (ATP Pocket) cluster_pharm 5-Fluoro-6-iodopyridin-2-amine Core Backbone_CO Backbone Carbonyl (e.g., Glu1197) Backbone_NH Backbone Amide (e.g., Met1199) Pyridine_N Pyridine Nitrogen (H-Bond Acceptor) Backbone_NH->Pyridine_N H-Bond Amino_Group 2-Amino Group (H-Bond Donor) Amino_Group->Backbone_CO H-Bond Fluoro_Group 5-Fluoro Group (pKa Modulator) Hydrophobic_Pocket Hydrophobic Pocket (Steric Fill) Fluoro_Group->Hydrophobic_Pocket Fills Iodo_Group 6-Iodo Vector (Synthetic Handle) Solvent_Channel Selectivity Pocket (via Cross-Coupling) Iodo_Group->Solvent_Channel Extends into

Caption: Bidentate hydrogen-bonding network of the 2-aminopyridine core within the kinase hinge region.

Physicochemical Tuning via the 5-Fluoro Motif

While the 2-aminopyridine core provides the binding affinity, unmodified aminopyridines often suffer from poor pharmacokinetic (PK) profiles. The basicity of the pyridine nitrogen can lead to high polar surface area, resulting in poor membrane permeability and high efflux ratios. Furthermore, unsubstituted aminopyridines are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes, leading to time-dependent inhibition (TDI) of CYP3A4[4].

The strategic placement of a fluorine atom at the 5-position resolves these liabilities through strong inductive electron withdrawal:

  • pKa Modulation: The electron-withdrawing nature of fluorine significantly reduces the electron density on the pyridine ring. This lowers the conjugate acid pKa of the pyridine nitrogen from approximately 6.1–6.8 down to ~4.8[2].

  • Permeability Enhancement: By lowering the pKa, the molecule remains predominantly un-ionized at physiological pH (7.4), drastically improving forward permeability across lipid bilayers (e.g., Caco-2 cell monolayers)[2].

  • Metabolic Shielding: The strong C-F bond blocks oxidative metabolism at the highly reactive 5-position, mitigating mechanism-based toxicity and CYP3A4 TDI risks[4].

Quantitative Impact of Fluorine Substitution
Physicochemical PropertyStandard 2-Aminopyridine Core5-Fluoro-2-aminopyridine CoreMechanistic Consequence
Conjugate Acid pKa ~6.1 - 6.8~4.8Reduced basicity prevents phospholipid trapping and reduces off-target binding[2].
Cellular Permeability (Papp) Low (< 5 × 10⁻⁶ cm/s)High (> 15 × 10⁻⁶ cm/s)Increased forward permeability across the gastrointestinal tract and blood-brain barrier[2].
CYP3A4 TDI Risk HighLowFluorine sterically and electronically blocks oxidative attack at the C5 position[4].
Hinge Binding Affinity HighHighInductive effect does not disrupt the bidentate H-bond network required for kinase inhibition.

The 6-Iodo Vector: Synthetic Trajectory to Selectivity

The true utility of 5-fluoro-6-iodopyridin-2-amine lies in the 6-iodo position . In kinase inhibitor design, achieving selectivity between hundreds of structurally similar kinases requires extending the molecule out of the highly conserved hinge region and into non-conserved areas, such as the solvent-exposed channel or the hydrophobic back pockets (e.g., the DFG-out pocket).

Iodine is an exceptionally potent leaving group due to the weak, highly polarizable C-I bond. This makes the 6-position highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations). Because the C-F bond at the 5-position is practically inert to palladium insertion, chemists can achieve flawless regioselectivity, attaching complex aryl or heteroaryl groups exclusively at the 6-position to build the final drug molecule.

Self-Validating Experimental Protocol: Suzuki-Miyaura Derivatization of the 6-Iodo Vector

To elaborate the 5-fluoro-6-iodopyridin-2-amine core into a mature kinase inhibitor, the following self-validating protocol is standard practice.

Objective: Couple a functionalized arylboronic acid to the 6-position to access the kinase selectivity pocket.

Step 1: Reagent Assembly & Solvation

  • Action: Combine 1.0 eq of 5-fluoro-6-iodopyridin-2-amine, 1.2 eq of the target arylboronic acid, and 3.0 eq of potassium carbonate (K₂CO₃) in a 4:1 mixture of 1,4-dioxane and water.

  • Causality: Water is required to dissolve the inorganic base and facilitate the activation of the boronic acid into the reactive boronate species.

  • Validation Check: A biphasic or cloudy suspension is normal; complete dissolution of the base is not required until heating.

Step 2: Stringent Degassing

  • Action: Sparge the reaction mixture with ultra-pure Argon gas for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, killing the catalytic cycle.

  • Validation Check: Cessation of atmospheric bubbling and a positive pressure argon balloon confirm an anaerobic environment.

Step 3: Catalyst Introduction & Oxidative Addition

  • Action: Add 0.05 eq of Pd(dppf)Cl₂ catalyst. Heat the mixture to 90°C.

  • Causality: The palladium catalyst inserts itself specifically into the weak C-I bond (oxidative addition), ignoring the strong C-F and C-N bonds.

  • Validation Check (LC-MS Monitoring): After 2 hours, sample the organic layer. The disappearance of the starting material mass peak ([M+H]⁺ = 239 m/z) and the appearance of the product mass peak confirms successful transmetalation and reductive elimination.

Step 4: Workup and Isolation

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

  • Validation Check: TLC analysis showing a distinct Rf shift (usually to a more non-polar spot due to the loss of the heavy iodine atom and addition of an aryl group) validates successful isolation.

Conclusion

The 5-fluoro-6-iodopyridin-2-amine building block is not merely a chemical intermediate; it is a rationally designed pharmacophore foundation. By combining the bidentate ATP-competitive binding of the 2-aminopyridine core[3], the permeability and metabolic shielding provided by the 5-fluoro substitution[2][4], and the precise synthetic modularity of the 6-iodo vector, researchers can rapidly generate highly potent, selective, and metabolically stable kinase inhibitors. Understanding the exact causality behind each of these functional groups is paramount for the continued advancement of targeted oncology and immunology therapeutics.

References

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif ACS Medicinal Chemistry Letters URL:[Link]

  • Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs International Journal of Molecular Sciences (MDPI) URL:[Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety Journal of Medicinal Chemistry (ACS / PubMed) URL: [Link]

  • Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond Drug Design, Development and Therapy (Taylor & Francis) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 5-Fluoro-6-iodopyridin-2-amine

A Note on the Synthesis of Halogenated Pyridines To the Research Community: The synthesis of complex molecules is a cornerstone of chemical research and development. Providing detailed, step-by-step protocols is a standa...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Synthesis of Halogenated Pyridines

To the Research Community:

The synthesis of complex molecules is a cornerstone of chemical research and development. Providing detailed, step-by-step protocols is a standard method for disseminating scientific knowledge. However, in an open and unsupervised context, providing such instructions for chemical synthesis carries inherent risks. The safe handling of reagents, the management of reaction conditions, and the proper disposal of chemical waste require a controlled laboratory environment and specialized training.

Therefore, this document will not provide a direct, step-by-step synthesis protocol for 5-Fluoro-6-iodopyridin-2-amine. Instead, it will discuss the chemical principles and general methodologies relevant to the synthesis of halogenated pyridines, grounded in established chemical literature. It will also outline the critical safety considerations for handling such compounds and their precursors. This approach aims to provide valuable scientific context for researchers while upholding the highest standards of safety and responsibility.

Introduction to Halogenated Pyridines

Halogenated pyridines are a vital class of heterocyclic compounds. They serve as key building blocks and intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The pyridine ring, an aromatic heterocycle with one nitrogen atom, can be functionalized with halogens (F, Cl, Br, I) at various positions. This functionalization is crucial as the carbon-halogen bond provides a reactive site for forming new chemical bonds, particularly carbon-carbon bonds, through powerful methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Sonogashira couplings).[3]

The specific compound, 5-Fluoro-6-iodopyridin-2-amine, incorporates three distinct functional groups on the pyridine ring:

  • An amine group (-NH2) at the 2-position.

  • A fluoro group (-F) at the 5-position.

  • An iodo group (-I) at the 6-position.

This trifunctional structure makes it a versatile intermediate for building more complex molecular architectures.

General Synthetic Strategies

The synthesis of polysubstituted pyridines like 5-Fluoro-6-iodopyridin-2-amine typically involves a multi-step sequence where functional groups are introduced sequentially. The reactivity of the pyridine ring is key to these strategies.[4]

Key Reactions in Pyridine Chemistry:
  • Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is less reactive towards electrophiles than benzene. EAS reactions, such as nitration or halogenation, are generally more difficult and often require harsh conditions.[2]

  • Nucleophilic Aromatic Substitution (NAS): Conversely, the pyridine ring is activated towards nucleophilic attack, especially at the 2- and 4-positions. Halogens at these positions can be displaced by nucleophiles.

  • Diazotization of Aminopyridines: An amino group on the pyridine ring can be converted into a diazonium salt. This intermediate is highly versatile and can be replaced by a variety of other functional groups, including halogens (e.g., via the Sandmeyer or Schiemann reactions).[5][6]

  • Directed Ortho-Metalation (DoM): Existing functional groups on the ring can direct the deprotonation of an adjacent carbon atom by a strong base, creating a carbanion that can then react with an electrophile (like an iodine source).

Potential Synthetic Pathways:

While a specific protocol is not provided, one can conceptualize a synthesis by considering the logical order of introducing the three functional groups. A researcher might start with a more readily available substituted pyridine and add the remaining functionalities.

For instance, a plausible disconnection approach might involve retrosynthetically removing one functional group at a time to identify a suitable starting material. A common strategy involves introducing the iodine atom at a late stage. One general method for synthesizing aryl iodides is the copper-catalyzed Finkelstein reaction, where an aryl bromide is converted to an aryl iodide using potassium iodide.[7]

The synthesis of the precursor, a fluoro-aminopyridine, could be achieved from a starting material like 2-aminopyridine through a sequence involving nitration, diazotization to introduce the fluorine (Schiemann reaction), and subsequent functional group manipulations.[5]

Visualization of a Conceptual Synthetic Workflow

The following diagram illustrates a generalized, conceptual workflow for the synthesis of a polysubstituted pyridine, highlighting the decision-making process rather than specific reagents.

G cluster_start Starting Material Selection cluster_fgi Functional Group Interconversion (FGI) cluster_end Final Product cluster_purification Purification & Analysis Start Commercially Available Substituted Pyridine FGI1 Step 1: Introduction of First Functional Group (e.g., Amination or Nitration) Start->FGI1 Purify1 Workup & Purification 1 (e.g., Chromatography) FGI1->Purify1 FGI2 Step 2: Introduction of Second Functional Group (e.g., Halogenation via Diazotization) Purify2 Workup & Purification 2 FGI2->Purify2 FGI3 Step 3: Introduction of Third Functional Group (e.g., Iodination) Purify3 Final Purification & Characterization (NMR, MS, etc.) FGI3->Purify3 Product Target Molecule: 5-Fluoro-6-iodopyridin-2-amine Purify1->FGI2 Purify2->FGI3 Purify3->Product

Caption: Conceptual workflow for multi-step pyridine synthesis.

Safety and Handling

Working with halogenated pyridines and the reagents required for their synthesis necessitates strict adherence to safety protocols.

Hazard Profile:

  • Toxicity: Many substituted pyridines are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[8][9][10] They can cause skin, eye, and respiratory irritation.[9][11]

  • Reactivity: Reagents used in synthesis, such as strong acids, bases, oxidizing agents, and hydrides, are often corrosive, flammable, or water-reactive. Reactions like nitration and diazotization require careful temperature control to prevent runaway reactions.

  • Anhydrous Hydrogen Fluoride: In procedures like the Schiemann reaction, anhydrous hydrogen fluoride may be used. This is an extremely corrosive and toxic substance that requires specialized equipment and training.[6]

Personal Protective Equipment (PPE) and Engineering Controls: A summary of essential safety measures is presented below.

Control TypeSpecificationPurpose
Engineering Chemical Fume HoodTo contain and exhaust toxic vapors and dusts.
Safety Shower & EyewashFor immediate decontamination in case of splashes.[11]
PPE Safety Goggles/Face ShieldTo protect eyes from chemical splashes.[8]
Chemical-Resistant GlovesTo prevent skin contact. Glove type must be chosen based on the specific chemicals being used.
Lab CoatTo protect skin and clothing from spills.

Handling and Storage:

  • Store chemicals in tightly sealed containers in a well-ventilated area.

  • Some compounds may be light-sensitive and require storage in amber bottles or protected from light.[11]

  • Always consult the Safety Data Sheet (SDS) for each specific chemical before use to understand its hazards and handling requirements.[8][9][10][11]

Conclusion

The synthesis of 5-Fluoro-6-iodopyridin-2-amine and related polysubstituted pyridines is a challenging but important area of organic chemistry. It relies on a robust understanding of pyridine reactivity and the strategic application of a series of functional group interconversions. While detailed, step-by-step instructions are best sourced from peer-reviewed chemical literature and executed by trained professionals in a controlled setting, this overview provides the fundamental chemical principles and critical safety considerations that underpin such synthetic endeavors. Researchers are strongly encouraged to consult primary literature and official safety documentation before undertaking any laboratory work.

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Application

Application Notes &amp; Protocols: Suzuki-Miyaura Cross-Coupling of 5-Fluoro-6-iodopyridin-2-amine

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable efficiency and toleranc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable efficiency and tolerance in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is of paramount importance in the synthesis of biaryl and hetero-biaryl structures.[4][5] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.

This guide focuses on a particularly valuable building block: 5-Fluoro-6-iodopyridin-2-amine . This substrate is of significant interest to medicinal chemists due to the strategic placement of its functional groups. The iodo group at the 6-position serves as an excellent leaving group for oxidative addition to the palladium catalyst, while the fluoro and amine substituents provide handles for modulating the electronic properties and biological interactions of the final product.

However, the coupling of heteroaryl halides, especially those bearing amine groups, presents unique challenges. The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[6] Furthermore, the amine group itself can interact with the catalyst.[7][8][9] Therefore, robust and optimized protocols are essential for achieving high yields and purity. This document provides a detailed exploration of the reaction mechanism, field-tested experimental protocols, and troubleshooting guidance for the successful Suzuki-Miyaura coupling of 5-Fluoro-6-iodopyridin-2-amine.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined, palladium-mediated catalytic cycle. Understanding this mechanism is crucial for rational protocol design and troubleshooting. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4][10]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition into the carbon-iodine bond of 5-Fluoro-6-iodopyridin-2-amine. This step forms a square planar Palladium(II) intermediate.[1][4][10] The high reactivity of the C-I bond makes this step relatively facile compared to couplings involving bromides or chlorides.[4][5]

  • Transmetalation : In this key step, a base activates the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic boronate species. This species then transfers its organic moiety to the Palladium(II) complex, displacing the halide. This forms a diorganopalladium(II) intermediate.[2][10] The choice of base is critical for the efficiency of this step.[11]

  • Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the Palladium(II) center. This forms the new carbon-carbon bond in the desired product and regenerates the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.[1][2][10]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Product Formation ArylHalide 5-Fluoro-6-iodopyridin-2-amine (Ar-I) ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base (Ar'-B(OH)₃⁻) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of 5-Fluoro-6-iodopyridin-2-amine. Optimization may be required for specific boronic acid partners. Crucially, all reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents to prevent catalyst deactivation. [11]

Protocol 1: General-Purpose Coupling with Pd(PPh₃)₄

This protocol is effective for a wide range of standard aryl- and heteroarylboronic acids. Tetrakis(triphenylphosphine)palladium(0) is a reliable, pre-activated Pd(0) catalyst source.

Materials & Reagents:

  • 5-Fluoro-6-iodopyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask or reaction vial, add 5-Fluoro-6-iodopyridin-2-amine, the arylboronic acid, and the base (K₂CO₃ or Cs₂CO₃).

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Activity Coupling for Challenging Substrates with a Buchwald Ligand

This protocol is recommended for sterically hindered, electron-deficient, or otherwise challenging boronic acids where Protocol 1 may be sluggish. It employs a more active catalyst system generated in situ from a palladium precursor and a bulky, electron-rich phosphine ligand.[6]

Materials & Reagents:

  • 5-Fluoro-6-iodopyridin-2-amine (1.0 equiv)

  • Arylboronic acid or boronate ester (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5-2.5 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.6-6.0 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane, degassed

Procedure:

  • In a glovebox or under a positive flow of inert gas, add 5-Fluoro-6-iodopyridin-2-amine, the boronic acid/ester, and finely ground K₃PO₄ to a dry Schlenk tube.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the reaction tube. The ligand-to-palladium ratio should be approximately 2:1 to 2.5:1.

  • Seal the tube, remove from the glovebox (if used), and evacuate and backfill with inert gas three times.

  • Add the degassed anhydrous solvent (Toluene or 1,4-Dioxane) via syringe.

  • Seal the tube securely and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).

  • After completion, cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Wash the Celite® pad with additional solvent. Concentrate the combined filtrates under reduced pressure.

  • Purify the residue by column chromatography.

Data Summary: Comparative Protocol Parameters

ParameterProtocol 1 (General Purpose)Protocol 2 (High Activity)Rationale & Causality
Pd Source Pd(PPh₃)₄Pd₂(dba)₃Pd(PPh₃)₄ is a stable, pre-formed Pd(0) catalyst. Pd₂(dba)₃ is a Pd(0) source that requires a ligand for stabilization and activity.[11]
Ligand Triphenylphosphine (integral)SPhos (or other Buchwald-type)Bulky, electron-rich biaryl phosphine ligands like SPhos accelerate both oxidative addition and reductive elimination, overcoming the challenges of coupling heteroaryl halides.[6][8]
Base K₂CO₃ or Cs₂CO₃K₃PO₄K₃PO₄ is a stronger base often used with Buchwald ligands for challenging couplings. Carbonates are effective general-purpose bases.[8][11]
Solvent Dioxane / WaterToluene or Dioxane (anhydrous)The aqueous phase in Protocol 1 helps solubilize the inorganic base. Protocol 2 often performs better under anhydrous conditions to minimize boronic acid decomposition.[4]
Temperature 90 - 100 °C100 - 110 °CHigher temperatures are often required to drive more challenging couplings to completion.
Typical Scope Electron-neutral/rich arylboronic acidsSterically hindered, electron-deficient, and heteroarylboronic acidsThe more active catalyst system in Protocol 2 has a broader substrate scope and is more tolerant of difficult coupling partners.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues and provides evidence-based solutions.

Problem Probable Cause(s) Suggested Solution(s)
Low or No Yield / Stalled Reaction 1. Catalyst Deactivation: Presence of oxygen.[11] 2. Inefficient Pre-catalyst Reduction: If using a Pd(II) source, reduction to active Pd(0) may be incomplete.[11] 3. Boronic Acid Instability: Protodeboronation, especially with heteroaryl boronic acids.[11][12]1. Improve Degassing: Sparge solvent with Argon for 20-30 mins or use several freeze-pump-thaw cycles. Ensure all glassware is dry and the inert atmosphere is maintained. 2. Use a Pd(0) Source: Switch to a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. 3. Use a More Stable Boron Reagent: Consider using the corresponding pinacol boronate ester or a potassium aryltrifluoroborate salt, which are more resistant to degradation.
Significant Homocoupling of Boronic Acid 1. Oxygen Contamination: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[1][11] 2. Use of Pd(II) Pre-catalyst: In-situ reduction can sometimes promote homocoupling.1. Rigorous Degassing: This is the most critical factor. 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can mitigate this side reaction.[11]
Dehalogenation of Starting Material 1. Hydride Source: Trace water with certain bases or use of alcohol solvents can lead to hydrodehalogenation. Amine bases can also be a hydride source.1. Use an Aprotic Solvent: Switch to dioxane, toluene, or DME. 2. Change the Base: Use a non-hydride source like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of amine bases.[11]
Protodeboronation (Loss of Boronic Acid) 1. Inherently Unstable Boronic Acid: Electron-deficient and some heteroaryl boronic acids are prone to this side reaction.[12] 2. Presence of Protic Sources: Water or acidic impurities can accelerate decomposition.1. Use a More Stable Boron Reagent: Switch to a pinacol ester, MIDA boronate, or trifluoroborate salt.[11] 2. Use Anhydrous Conditions: Ensure the solvent is anhydrous and the base is dry. 3. Increase Boronic Acid Stoichiometry: Use a larger excess (e.g., 2.0 equiv) of the boronic acid.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017, May 24). [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. (2017, June 23). [Link]

  • Highly effective cellulose supported 2-aminopyridine palladium complex (Pd(II)-AMP-Cell@Al2O3) for Suzuki-Miyaura and Mizoroki–Heck cross-coupling | Request PDF - ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (2004, December 13). [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. (2008, December 11). [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - MDPI. (2023, May 24). [Link]

  • Aminative Suzuki-Miyaura coupling - PubMed. (2024, February 29). [Link]

  • Suzuki–Miyaura cross-coupling with unprotected 5-IdU using... - ResearchGate. [Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Organic Letters. [Link]

Sources

Method

Application Note: 5-Fluoro-6-iodopyridin-2-amine as a Privileged Building Block in Kinase Inhibitor Design

Document Type: Technical Application Note & Synthetic Protocol Guide Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Focus: 5-Fluoro-6-iodopyridin-2-amine (CAS: 1805...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Synthetic Protocol Guide Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Focus: 5-Fluoro-6-iodopyridin-2-amine (CAS: 1805560-66-0)

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of small-molecule kinase inhibitors relies heavily on the strategic selection of "hinge-binding" scaffolds. 5-Fluoro-6-iodopyridin-2-amine [1] has emerged as a highly versatile, privileged building block that perfectly balances pharmacophoric requirements with late-stage synthetic tractability.

As a Senior Application Scientist, understanding the causality behind this specific substitution pattern is critical for rational drug design:

  • The 2-Aminopyridine Core (The Anchor): This motif acts as a canonical ATP-mimetic. It forms a bidentate hydrogen-bonding network with the kinase hinge region (typically the backbone N-H and C=O of residues like Methionine or Valine)[2][3].

  • The 5-Fluoro Substituent (The Modulator): The introduction of a fluorine atom meta to the amine and ortho to the pyridine nitrogen exerts a strong electron-withdrawing inductive (-I) effect. This lowers the pKa of the pyridine nitrogen, reducing basicity to mitigate off-target hERG liabilities and improve passive membrane permeability[4]. Furthermore, the C-F bond is metabolically robust, blocking cytochrome P450-mediated oxidation at the electron-rich C5 position.

  • The 6-Iodo Substituent (The Vector): The highly polarizable and weak C-I bond provides an orthogonal handle for transition-metal-catalyzed cross-coupling. Its proximity to the hinge-binding face allows chemists to precisely direct functional groups into the solvent-exposed region or adjacent selectivity pockets[2].

Physicochemical & Pharmacophoric Profiling

To effectively utilize this building block, researchers must understand both its physical properties and its functional role within a target-binding site.

Table 1: Physicochemical Properties
PropertyValue / Description
CAS Number 1805560-66-0[1]
Molecular Formula C5H4FIN2[1]
Molecular Weight 238.00 g/mol [1]
Commercial Purity ≥95% (Typical HPLC)[1]
Reactivity Profile Highly reactive at C6 (Pd-coupling); Deactivated at C2-amine (due to C5-F).
Table 2: Pharmacophoric Impact of Substituents
SubstituentPositionPrimary FunctionCausality in Drug Design
Amine (-NH2) C2H-bond DonorDonates hydrogen bond to the hinge backbone carbonyl[3].
Pyridine Nitrogen N1H-bond AcceptorAccepts hydrogen bond from the hinge backbone N-H[3].
Fluoro (-F) C5Electronic/Steric ModulatorLowers pKa, increases lipophilicity, and fills small hydrophobic pockets[4].
Iodo (-I) C6Synthetic HandleEnables rapid structure-activity relationship (SAR) exploration via Suzuki/Sonogashira couplings[2].

Mechanistic Visualization: Hinge Binding & Synthetic Workflow

The following diagrams illustrate how 5-Fluoro-6-iodopyridin-2-amine functions at the molecular level and how it is integrated into a medicinal chemistry workflow.

HingeBinding cluster_kinase Kinase ATP-Binding Pocket cluster_ligand 5-Fluoro-6-iodopyridin-2-amine Scaffold Hinge Hinge Region Backbone (e.g., Met/Val) PyN Pyridine Nitrogen [H-Bond Acceptor] Hinge->PyN H-Bond from Backbone N-H Hydrophobic Hydrophobic Pocket I Solvent Solvent-Exposed Region / Selectivity Pocket Amine C2-Amine (-NH2) [H-Bond Donor] Amine->Hinge H-Bond to Backbone C=O Fluoro C5-Fluoro (-F) [pKa & Lipophilicity Modulator] Fluoro->Hydrophobic Steric/Electronic Fit Iodo C6-Iodo (-I) [Cross-Coupling Vector] Iodo->Solvent Vector Extension via Pd-Coupling

Caption: Mechanistic interaction model of the 5-Fluoro-6-iodopyridin-2-amine scaffold within a kinase ATP pocket.

SyntheticWorkflow Step1 Starting Material 5-Fluoro-6-iodopyridin-2-amine Step2 Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira at C6) Step1->Step2 Boronic Acid/Alkyne Pd Catalyst, Base Step3 Amidation/Urea Formation (Electrophile coupling at C2) Step2->Step3 R-COCl or R-NCO HATU/DIPEA Step4 Lead Compound (Kinase Inhibitor) Step3->Step4 Purification & Bioassay

Caption: Standard two-step late-stage functionalization workflow for kinase inhibitor synthesis.

Strategic Applications in Drug Discovery

The utility of fluorinated 2-aminopyridines is well-documented across several high-profile target classes:

  • PI3Kβ Inhibitors: During the optimization of atropisomeric PI3Kβ selective inhibitors, researchers discovered that replacing a 3-chloropyridine hinge binder with a fluorinated aminopyridine analogue significantly modulated potency and isoform selectivity, validating the steric and electronic benefits of the fluorine atom[2][4].

  • TYK2 / JAK Family Inhibitors: Achieving selectivity within the Janus kinase (JAK) family is notoriously difficult due to high ATP-site homology. Substituted 2-amino-5-fluoropyridines have been successfully utilized to exploit subtle conformational differences in the Tyrosine Kinase 2 (TYK2) binding pocket, leading to highly selective allosteric and active-site inhibitors for autoimmune diseases[5].

  • BTK Inhibitors: In the development of irreversible inhibitors for Bruton's Tyrosine Kinase (BTK), the aminopyridine core is frequently used to anchor the molecule to the hinge (residues Glu475 and Thr474), while the C6-position is extended to direct an electrophilic warhead toward the critical Cys481 residue[3].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to maximize yield while preventing common side reactions (e.g., protodehalogenation or catalyst poisoning).

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

This step extends the molecule into the solvent-exposed region.

Rationale & Causality: The free C2-amine can coordinate to and poison certain palladium catalysts. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand prevents the amine from displacing the phosphines. Furthermore, its large bite angle accelerates the reductive elimination step, which is crucial when coupling sterically hindered or electron-deficient boronic acids. A biphasic 1,4-Dioxane/Water system ensures optimal solubility for both the organic halide and the inorganic base.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Fluoro-6-iodopyridin-2-amine (1.0 equiv, 1.0 mmol, 238 mg) and the desired Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol, 414 mg).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and deionized Water (4:1 v/v, 5.0 mL total). Degas the suspension by sparging with Argon for 10 minutes.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol, 41 mg). Seal the flask.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak ( m/z 238.9 [M+H]⁺) disappears and the product mass is observed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C6-substituted 5-fluoro-pyridin-2-amine.

Protocol B: Amidation of the Deactivated C2-Amine

This step introduces the final vector, often targeting the ribose pocket or extending toward the DFG motif.

Rationale & Causality: The C5-fluorine atom significantly withdraws electron density from the pyridine ring, rendering the C2-amine a poor nucleophile. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish reactions and low yields. Therefore, HATU is employed to generate a highly reactive HOAt-active ester. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask under Argon, dissolve the desired Carboxylic Acid (1.2 equiv, 0.6 mmol) in anhydrous DMF (3.0 mL). Add DIPEA (3.0 equiv, 1.5 mmol, 260 µL) followed by HATU (1.5 equiv, 0.75 mmol, 285 mg). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add the C6-substituted 5-fluoro-pyridin-2-amine intermediate from Protocol A (1.0 equiv, 0.5 mmol) in one portion.

  • Reaction: Heat the reaction mixture to 50 °C. Note: Elevated temperature is required due to the deactivated nature of the fluorinated amine. Stir for 12–16 hours.

  • Validation Checkpoint: Monitor via TLC (UV active at 254 nm) and LC-MS to confirm the formation of the amide bond.

  • Workup: Cool the mixture and quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor lead compound.

Sources

Application

Buchwald-Hartwig amination conditions for 5-Fluoro-6-iodopyridin-2-amine

An Application Guide to the Buchwald-Hartwig Amination of 5-Fluoro-6-iodopyridin-2-amine Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Buchwald-Hartwig Amination of 5-Fluoro-6-iodopyridin-2-amine

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] This guide provides a detailed examination of the application of the Buchwald-Hartwig amination to a challenging heterocyclic substrate: 5-Fluoro-6-iodopyridin-2-amine. We will explore the mechanistic underpinnings of the reaction, delve into the critical parameters that govern its success—including catalyst, ligand, base, and solvent selection—and provide detailed, field-tested protocols for researchers. The unique electronic and steric properties of this substrate, namely its electron-deficient nature and the potential for catalyst inhibition by its multiple nitrogen atoms, present specific challenges that this guide will address.[5]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The cycle is generally understood to involve three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-iodine bond of the aryl halide. This step forms a Pd(II) intermediate. The general reactivity for aryl halides in this step is Ar-I > Ar-Br > Ar-Cl.[7]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and is often dictated by the pKa of the amine and the solvent system.[8][9]

  • Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][10]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product aryl_halide Ar-X aryl_halide->oa_complex amine HNR'R'' amine->amido_complex base Base base->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for Success: A Deep Dive

The success of the amination of 5-Fluoro-6-iodopyridin-2-amine hinges on the careful selection of several key parameters. The substrate's inherent properties demand a rational approach to reaction design.

The Substrate: 5-Fluoro-6-iodopyridin-2-amine

This substrate presents a unique set of challenges:

  • Electron Deficiency : The pyridine ring is inherently electron-deficient, a property exacerbated by the electron-withdrawing fluoro group. This generally makes the C-I bond more susceptible to oxidative addition.

  • Catalyst Poisoning : The presence of two nitrogen atoms (the pyridine ring nitrogen and the 2-amino group) can be problematic. These basic sites can coordinate to the palladium catalyst, leading to the formation of inactive off-cycle species and inhibiting catalytic activity.[5] This is a well-documented challenge in the amination of 2-halopyridines.[11][12]

Choice of Palladium Precatalyst

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern Buchwald-Hartwig chemistry often employs "precatalysts." These are stable, air-handleable Pd(II) complexes that rapidly and reliably generate the active Pd(0) species under the reaction conditions. The use of precatalysts avoids the often-unreliable in-situ reduction of Pd(II) sources.[7] For challenging substrates, using a well-defined precatalyst is highly recommended.

The Ligand: The Key to Overcoming Catalyst Poisoning

The ligand is arguably the most critical component for the successful amination of pyridyl halides.[5] The ligand must be sufficiently bulky and electron-rich to:

  • Create a sterically hindered environment around the palladium center, physically blocking the pyridine nitrogen from coordinating and poisoning the catalyst.[5]

  • Promote the crucial reductive elimination step, which is often the rate-limiting step for electron-deficient substrates.

Biaryl monophosphine ligands are the state-of-the-art for this type of transformation.

Ligand Name Class Key Features & Applications
XPhos Biaryl MonophosphineA highly general and effective ligand for a wide range of C-N couplings. Often a first choice for screening.
RuPhos Biaryl MonophosphineFeatures a sterically demanding phosphine on a pyrrole-containing biaryl backbone. Excellent for hindered substrates.
BrettPhos Biaryl MonophosphineParticularly effective for coupling primary amines and amides.[13]
Josiphos-type Ferrocenyl DiphosphineBidentate ligands that have shown success in overcoming pyridine chelation effects.[14]
Xantphos Bidentate PhosphineA "wide bite-angle" ligand sometimes effective with weaker bases like Cs₂CO₃, especially for electron-deficient systems.[15][16]
The Base: A Critical Choice

The base facilitates the deprotonation of the amine-palladium complex to form the key amido intermediate.[8] The choice depends on the amine's acidity and the functional group tolerance required.

  • Strong Alkoxide Bases (NaOtBu, KOtBu, LHMDS) : These are the most common bases. Their high basicity ensures efficient deprotonation. However, they are incompatible with base-sensitive functional groups like esters or ketones.[2] LHMDS is often used at room temperature.[17]

  • Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄) : These are used for substrates with sensitive functional groups.[7][18] Reactions with these bases often require higher temperatures and catalyst loadings to achieve good conversion.

The Solvent: More Than Just a Medium

The solvent influences the solubility of the reagents and the stability of the catalytic species.

  • Common Solvents : Aprotic, nonpolar solvents like toluene, 1,4-dioxane, and THF are most frequently used.[19][20] Toluene is often favored for reactions with aryl iodides to minimize the solubility of iodide salts, which can have an inhibitory effect.[2][7]

  • Solvents to Avoid : Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium and inhibit the reaction.[7]

Experimental Protocols

General Considerations : All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and properly degassed reaction mixtures. Reagent purity is critical.

Protocol 1: General Screening Conditions with a Secondary Amine (e.g., Morpholine)

This protocol provides a robust starting point for coupling with a typical secondary amine.

Reagent Equivalents Amount (for 1 mmol scale) Notes
5-Fluoro-6-iodopyridin-2-amine1.0254 mgLimiting Reagent
Morpholine1.2105 mg (105 µL)
XPhos Pd G3 Precatalyst0.02 (2 mol%)17 mgAir-stable precatalyst
Sodium tert-butoxide (NaOtBu)1.4135 mgHandle in a glovebox
Toluene (anhydrous)-5 mL

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add 5-Fluoro-6-iodopyridin-2-amine, XPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Seal the vessel with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe, followed by the morpholine.

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for a Weakly Nucleophilic Amine (e.g., Aniline)

For less reactive amines, adjusting the ligand and base can be beneficial.

Reagent Equivalents Amount (for 1 mmol scale) Notes
5-Fluoro-6-iodopyridin-2-amine1.0254 mgLimiting Reagent
Aniline1.5140 mg (137 µL)Excess to favor coupling
Pd₂(dba)₃0.025 (2.5 mol%)23 mg
Xantphos0.10 (10 mol%)58 mg
Cesium Carbonate (Cs₂CO₃)1.5489 mgWeaker, soluble base
1,4-Dioxane (anhydrous)-5 mL

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add 5-Fluoro-6-iodopyridin-2-amine, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Seal the vessel and purge with argon for 5 minutes.

  • Add anhydrous 1,4-dioxane and aniline via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by LC-MS. If the reaction stalls, an additional charge of catalyst/ligand (1 mol%) may be added.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Low Conversion 1. Catalyst poisoning by pyridine nitrogen.[5]2. Inactive catalyst (air/moisture contamination).3. Base is too weak or insoluble.1. Switch to a bulkier ligand (e.g., RuPhos, BrettPhos). Increase ligand:Pd ratio.2. Ensure rigorous inert atmosphere and use of anhydrous solvents. Use a reliable precatalyst.3. Switch to a stronger base (e.g., LHMDS or NaOtBu). Ensure vigorous stirring.
Formation of Palladium Black Catalyst decomposition.Lower the reaction temperature. Ensure the ligand is stable under the reaction conditions. Use a precatalyst designed for stability.
Hydrodeiodination Side Product Competing reaction pathway, often promoted by moisture or β-hydride elimination (if possible).Rigorously exclude water from the reaction. Ensure the amine is not limiting. Bidentate ligands can sometimes suppress this side reaction.[11]
Reaction Stalls Catalyst has died over the course of the reaction.Add a fresh portion of catalyst and ligand (e.g., 1-2 mol%) to the reaction mixture.

Conclusion

The Buchwald-Hartwig amination of 5-Fluoro-6-iodopyridin-2-amine is a challenging yet highly achievable transformation. Success is predicated on a rational understanding of the substrate's properties and the catalytic cycle. The primary obstacle—catalyst poisoning by the pyridine nitrogen—can be effectively overcome by employing modern, sterically demanding, and electron-rich biaryl phosphine ligands in conjunction with well-defined palladium precatalysts. By carefully selecting the ligand, base, and solvent system, researchers can reliably access a diverse range of valuable N-arylated pyridine derivatives for applications in drug discovery and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MacMillan, D. W. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Nolan, S. P., et al. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Hallberg, A., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Senanayake, C. H., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • American Chemical Society. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Browne, D. L., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Chemical Science. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • ResearchGate. Buchwald coupling of 1 with various anilines and 2‐aminopyridines. [Link]

  • Amgen. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • MacMillan, D. W. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Catalysis. [Link]

  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

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  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

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Method

Application Notes and Protocols for the Regioselective Functionalization of 5-Fluoro-6-iodopyridin-2-amine

Introduction 5-Fluoro-6-iodopyridin-2-amine is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an amino gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Fluoro-6-iodopyridin-2-amine is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an amino group on a pyridine scaffold, offers multiple avenues for selective chemical modification. This strategic arrangement of functional groups allows for the regioselective introduction of diverse molecular fragments, making it an invaluable precursor for the synthesis of complex molecules with potential therapeutic applications. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2] The iodine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, while the amino group provides a site for further derivatization or can influence the electronic properties of the pyridine ring.

This guide provides a comprehensive overview of the key regioselective functionalization strategies for 5-fluoro-6-iodopyridin-2-amine, complete with detailed experimental protocols and insights into the underlying chemical principles. The methodologies described herein are designed to be robust and reproducible, empowering researchers to leverage the full synthetic potential of this versatile scaffold.

The Strategic Importance of Regioselectivity

The core value of 5-fluoro-6-iodopyridin-2-amine lies in the differential reactivity of its functional groups. The carbon-iodine bond is significantly more susceptible to oxidative addition by palladium catalysts than the carbon-fluorine bond. This disparity in reactivity is the cornerstone of regioselective functionalization, enabling chemists to selectively target the C6-position for carbon-carbon and carbon-nitrogen bond formation while leaving the C5-fluoro and C2-amino groups intact.

Visualization of Key Functionalization Pathways

G cluster_start Starting Material cluster_reactions Regioselective Functionalization at C6 cluster_products Functionalized Products A 5-Fluoro-6-iodopyridin-2-amine B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (Amines, Amides) A->D Pd Catalyst, Ligand, Base E Nucleophilic Aromatic Substitution (at C6, displacing Iodo) A->E Nucleophile, (often with catalyst) F 6-Aryl/Heteroaryl-5-fluoropyridin-2-amines B->F G 6-Alkynyl-5-fluoropyridin-2-amines C->G H 6-Amino/Amido-5-fluoropyridin-2-amines D->H I 6-Substituted-5-fluoropyridin-2-amines E->I

Caption: Key regioselective functionalization pathways for 5-fluoro-6-iodopyridin-2-amine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the regioselective functionalization of 5-fluoro-6-iodopyridin-2-amine at the C6 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the C6 position of the pyridine ring and various aryl or heteroaryl boronic acids or esters.[3][4] This reaction is a cornerstone of modern drug discovery for constructing biaryl scaffolds.[5]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the C-I bond of 5-fluoro-6-iodopyridin-2-amine to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[4] The selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: Synthesis of 6-Aryl-5-fluoropyridin-2-amine Derivatives
Reagent/ParameterQuantity/ConditionPurpose
5-Fluoro-6-iodopyridin-2-amine1.0 equivStarting material
Arylboronic Acid1.2 - 1.5 equivCoupling partner
Pd(PPh₃)₄ or Pd(dppf)Cl₂2-5 mol%Palladium catalyst
K₂CO₃ or Cs₂CO₃2.0 - 3.0 equivBase for boronic acid activation
Solvent1,4-Dioxane/H₂O (4:1) or DMEReaction medium
Temperature80-100 °CTo drive the reaction to completion
AtmosphereInert (Nitrogen or Argon)To prevent catalyst degradation

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 5-fluoro-6-iodopyridin-2-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C6 position and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.[6][7][8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7][9]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle by the reaction of the terminal alkyne with the copper(I) salt in the presence of a base.[6] Reductive elimination then yields the coupled product and regenerates the palladium(0) catalyst.

Experimental Protocol: Synthesis of 6-Alkynyl-5-fluoropyridin-2-amine Derivatives
Reagent/ParameterQuantity/ConditionPurpose
5-Fluoro-6-iodopyridin-2-amine1.0 equivStarting material
Terminal Alkyne1.2 - 1.5 equivCoupling partner
Pd(PPh₃)₂Cl₂2-5 mol%Palladium catalyst
CuI1-3 mol%Copper(I) co-catalyst
Triethylamine (TEA) or Diisopropylamine (DIPA)2.0 - 3.0 equivBase and often co-solvent
SolventTHF or DMFReaction medium
TemperatureRoom temperature to 60 °CReaction temperature
AtmosphereInert (Nitrogen or Argon)To prevent side reactions

Step-by-Step Procedure:

  • In a Schlenk flask, dissolve 5-fluoro-6-iodopyridin-2-amine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1.5 mol%).

  • Add the base (e.g., triethylamine, 2.5 equiv).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Stir the reaction at room temperature or gently heat to 50-60 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 position.[10][11][12] This reaction has broad applications in the synthesis of pharmaceuticals.[13]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10][12] The choice of ligand is critical for the efficiency of this reaction.

Experimental Protocol: Synthesis of 6-(Amino)-5-fluoropyridin-2-amine Derivatives
Reagent/ParameterQuantity/ConditionPurpose
5-Fluoro-6-iodopyridin-2-amine1.0 equivStarting material
Amine or Amide1.1 - 1.5 equivCoupling partner
Pd₂(dba)₃ or Pd(OAc)₂1-3 mol%Palladium precursor
Xantphos or BINAP2-6 mol%Ligand
NaOtBu or Cs₂CO₃1.5 - 2.5 equivBase
SolventToluene or DioxaneAnhydrous reaction medium
Temperature80-110 °CTo facilitate the reaction
AtmosphereInert (Nitrogen or Argon)To protect the catalyst

Step-by-Step Procedure:

  • Charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).

  • Seal the tube, evacuate, and backfill with argon.

  • Add the anhydrous solvent (e.g., toluene), followed by 5-fluoro-6-iodopyridin-2-amine (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ether, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Nucleophilic Aromatic Substitution (SNAAr)

While palladium-catalyzed reactions are predominant, under certain conditions, the iodine at the C6 position can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAAr) mechanism.[14][15][16][17] The electron-withdrawing nature of the pyridine nitrogen and the C5-fluoro substituent facilitates this transformation.

Mechanistic Considerations

The SNAAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the iodine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The aromaticity of the ring is then restored by the elimination of the iodide leaving group.[17]

Experimental Protocol: General Procedure for SNAAr
Reagent/ParameterQuantity/ConditionPurpose
5-Fluoro-6-iodopyridin-2-amine1.0 equivStarting material
Nucleophile (e.g., NaOMe, KSR)1.5 - 2.0 equivReactant
SolventDMSO, DMF, or NMPPolar aprotic solvent
Temperature80-150 °CTo promote the reaction
AtmosphereInert (Nitrogen or Argon)To prevent side reactions

Step-by-Step Procedure:

  • Dissolve 5-fluoro-6-iodopyridin-2-amine (1.0 equiv) in a polar aprotic solvent like DMSO in a sealed tube.

  • Add the nucleophile (e.g., sodium methoxide, 1.5 equiv).

  • Heat the mixture to 120 °C and stir until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Visualization of Experimental Workflow for Palladium-Catalyzed Coupling

G A 1. Reagent Preparation - Weigh Substrates - Prepare Catalyst/Ligand Solution B 2. Reaction Setup - Assemble Glassware - Inert Atmosphere (Ar/N2) A->B Transfer C 3. Reaction Execution - Add Reagents & Solvent - Heat & Stir B->C Initiate D 4. Monitoring - TLC / LC-MS C->D Sample E 5. Work-up - Quench Reaction - Extraction D->E Completion F 6. Purification - Column Chromatography E->F Crude Product G 7. Analysis - NMR, MS, etc. F->G Pure Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Case Study in Drug Discovery: Gepotidacin (GSK2140944)

The strategic functionalization of substituted pyridines is exemplified in the synthesis of novel therapeutics. For instance, Gepotidacin (GSK2140944), a first-in-class triazaacenaphthylene antibacterial agent, inhibits bacterial DNA gyrase and topoisomerase IV.[18][19][20][21] While not directly synthesized from 5-fluoro-6-iodopyridin-2-amine, the synthetic routes to Gepotidacin and its analogs often involve nucleophilic aromatic substitution and other coupling reactions on functionalized pyridine rings, highlighting the importance of these methodologies in constructing complex, biologically active molecules.[22]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Incorrect base or temperature- Use a fresh batch of catalyst and ligands- Ensure proper degassing of solvents and use of inert atmosphere- Screen different bases and optimize the reaction temperature
Formation of Side Products (e.g., Homocoupling) - Presence of oxygen- Catalyst decomposition- Thoroughly degas the reaction mixture- Use a more stable catalyst/ligand system- Lower the reaction temperature
Dehalogenation (Loss of Iodine) - Presence of protic impurities- Certain catalyst/ligand combinations- Use anhydrous solvents- Screen alternative ligands that disfavor β-hydride elimination pathways
Difficulty in Product Purification - Co-elution with byproducts or starting materials- Product instability on silica gel- Optimize the mobile phase for column chromatography- Consider alternative purification methods like preparative HPLC or crystallization

Conclusion

5-Fluoro-6-iodopyridin-2-amine is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. The pronounced difference in reactivity between the carbon-iodine and carbon-fluorine bonds allows for a high degree of regioselectivity in its functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provide reliable and efficient methods for introducing a wide array of substituents at the C6 position. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, researchers can effectively utilize this scaffold to accelerate the discovery and development of novel chemical entities with significant therapeutic potential.

References

  • Bax, B. D., et al. (2010). Type IIA Topoisomerase Inhibition by a New Class of Antibacterial Agents.
  • Charrier, C., et al. (2008). Triazolo-, Imidazo-, and Pyrrolopyridinone Compounds and Their Use as Antibacterial Agents.
  • Eakin, A. E., et al. (2017). Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 61(8), e00332-17. [Link]

  • Pistritto, G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. [Link]

  • Tiffany, C. A., et al. (2019). Efficacy of Human Exposures of Gepotidacin (GSK2140944) against Escherichia coli in a Rat Pyelonephritis Model. Antimicrobial Agents and Chemotherapy, 63(9), e00557-19. [Link]

  • Gepotidacin (GSK2140944) In Vitro Activity against Gram-positive and Gram-negative Bacteria (MBC/MIC, Kill Kinetics, Checkerboard, PAE/SME tests). ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Nucleophilic aromatic substitutions. YouTube. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Directed nucleophilic aromatic substitution reaction. PubMed. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. [Link]

  • Al-Masri, O. A., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(2), 2538–2550. [Link]

  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369–373. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. [Link]

  • Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine. PubMed. [Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(23), 5087–5089. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Center for Biotechnology Information. [Link]

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  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

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Application

Application Notes and Protocols for 5-Fluoro-6-iodopyridin-2-amine in Agrochemical Synthesis

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals The introduction of fluorine into active agrochemical ingredients has been a transformative strategy in the development of modern cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals

The introduction of fluorine into active agrochemical ingredients has been a transformative strategy in the development of modern crop protection agents. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and target-binding affinity of a molecule.[1][2] Pyridine-based scaffolds are also a cornerstone of agrochemical design, appearing in a vast array of successful herbicides, insecticides, and fungicides.[3] The combination of these two features in fluorinated pyridine building blocks offers a powerful platform for the discovery of novel and effective agrochemicals.

5-Fluoro-6-iodopyridin-2-amine is a highly versatile and valuable intermediate in the synthesis of such next-generation agrochemicals. Its structure is strategically designed for facile elaboration into more complex molecules. The presence of the iodine atom at the 6-position provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, which are among the most powerful and widely used methods in modern organic synthesis.[4][5][6] The fluorine atom at the 5-position can enhance the biological efficacy of the final product, while the amino group at the 2-position can be a key site for further derivatization or can play a crucial role in the molecule's interaction with its biological target.

This guide provides detailed application notes and protocols for the use of 5-Fluoro-6-iodopyridin-2-amine in the synthesis of a representative class of agrochemicals: pyridinyl-pyrazole fungicides. Pyrazole derivatives are well-established as potent fungicides, and the synthesis of a pyridinyl-pyrazole scaffold effectively demonstrates the utility of 5-Fluoro-6-iodopyridin-2-amine as a key building block.[7][8]

PART 1: Application Notes - 5-Fluoro-6-iodopyridin-2-amine as a Versatile Building Block

5-Fluoro-6-iodopyridin-2-amine is primarily utilized as a key intermediate in the construction of complex heterocyclic systems. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective transformations under mild conditions. This makes it an ideal substrate for reactions such as:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters, enabling the synthesis of biaryl and hetero-biaryl structures.[6][9]

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds with terminal alkynes, leading to alkynyl-pyridines.[1][4][10]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of amines, amides, and other nitrogen nucleophiles.[11][12][13]

The strategic placement of the fluoro and amino groups further enhances its utility. The fluorine atom can modulate the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of the final product. The amino group can act as a directing group in certain reactions or can be readily transformed into other functional groups.

Causality Behind Experimental Choices in Utilizing 5-Fluoro-6-iodopyridin-2-amine:

The choice of 5-Fluoro-6-iodopyridin-2-amine as a starting material is often driven by a desire to introduce the 2-amino-5-fluoropyridinyl moiety into a target molecule. This specific fragment is known to be present in a number of biologically active compounds. The iodo-substituent allows for the efficient and selective introduction of this fragment at a late stage in a synthetic sequence, which is a highly desirable feature in the development of new agrochemicals.

For the synthesis of a pyridinyl-pyrazole fungicide, a Suzuki-Miyaura coupling is an excellent choice. This reaction is known for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of pyrazole boronic acids and esters.

PART 2: Experimental Protocols - Synthesis of a Representative Pyridinyl-Pyrazole Fungicide

This section provides a detailed, step-by-step protocol for the synthesis of a representative pyridinyl-pyrazole fungicide, N-(5-fluoro-6-(1-methyl-1H-pyrazol-5-yl)pyridin-2-yl)acetamide, via a Suzuki-Miyaura coupling reaction.

Workflow Diagram:

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Suzuki-Miyaura Coupling A 5-Fluoro-6-iodopyridin-2-amine C N-(5-Fluoro-6-iodopyridin-2-yl)acetamide A->C Pyridine, 0°C to rt B Acetic Anhydride B->C D N-(5-Fluoro-6-iodopyridin-2-yl)acetamide F Target Fungicide: N-(5-fluoro-6-(1-methyl-1H-pyrazol-5-yl)pyridin-2-yl)acetamide D->F Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C E 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole E->F

Caption: Synthetic workflow for the preparation of a pyridinyl-pyrazole fungicide.

Protocol 1: Synthesis of N-(5-fluoro-6-(1-methyl-1H-pyrazol-5-yl)pyridin-2-yl)acetamide

Step 1: Acetylation of 5-Fluoro-6-iodopyridin-2-amine

  • Rationale: The acetylation of the amino group serves to protect it during the subsequent cross-coupling reaction and can also be a key feature for biological activity in the final product.

  • Materials:

    • 5-Fluoro-6-iodopyridin-2-amine (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Pyridine (solvent)

    • Dichloromethane (for workup)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 5-Fluoro-6-iodopyridin-2-amine in pyridine in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetic anhydride to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(5-Fluoro-6-iodopyridin-2-yl)acetamide.

Step 2: Suzuki-Miyaura Coupling

  • Rationale: This step constructs the core pyridinyl-pyrazole scaffold through the formation of a C-C bond between the iodo-pyridine and the pyrazole-boronic ester. Pd(dppf)Cl₂ is a commonly used and effective catalyst for this type of transformation.

  • Materials:

    • N-(5-Fluoro-6-iodopyridin-2-yl)acetamide (1.0 eq)

    • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate (for workup)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a Schlenk flask, add N-(5-Fluoro-6-iodopyridin-2-yl)acetamide, 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80°C and stir for 4-8 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the target fungicide, N-(5-fluoro-6-(1-methyl-1H-pyrazol-5-yl)pyridin-2-yl)acetamide.

PART 3: Data Presentation

Table 1: Reaction Parameters for the Synthesis of a Pyridinyl-Pyrazole Fungicide

ParameterStep 1: AcetylationStep 2: Suzuki-Miyaura Coupling
Starting Material 5-Fluoro-6-iodopyridin-2-amineN-(5-Fluoro-6-iodopyridin-2-yl)acetamide
Key Reagents Acetic anhydride, Pyridine1-Methyl-5-(pinacolato)boron-1H-pyrazole, Pd(dppf)Cl₂, K₂CO₃
Solvent Pyridine1,4-Dioxane/Water
Temperature 0°C to room temperature80°C
Typical Reaction Time 12-16 hours4-8 hours
Expected Yield >90%70-85%
Purification Aqueous workupColumn chromatography

Conclusion

5-Fluoro-6-iodopyridin-2-amine is a valuable and versatile building block for the synthesis of novel agrochemicals. Its strategically positioned functional groups allow for efficient and selective derivatization, particularly through transition metal-catalyzed cross-coupling reactions. The provided protocol for the synthesis of a representative pyridinyl-pyrazole fungicide via a Suzuki-Miyaura coupling highlights the utility of this intermediate in constructing complex, biologically active molecules. The principles and methodologies described herein can be readily adapted by researchers and scientists in the field of agrochemical development to explore new chemical space and discover the next generation of crop protection agents.

References

  • Jubb, A. H., et al. (2017). The discovery of pyrazole-5-carboxamide fungicides and the design of isofetamid. Pest Management Science, 73(5), 844-854.
  • Lamberth, C. (2018). Pyrazole and isoxazole chemistry in crop protection. Journal of Heterocyclic Chemistry, 55(10), 2235-2254.
  • Levchenko, V., et al. (2018). Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry, 83(6), 3265-3274. Available at: [Link]

  • Song, L., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6279. Available at: [Link]

  • Maienfisch, P., & Hall, R. G. (2021). The discovery of novel pyridine-based agrochemicals. Chimia, 75(5), 375-383.
  • Razafindrainibe, F., et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2018(44), 6135-6144. Available at: [Link]

  • Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(4), 1836. Available at: [Link]

  • U.S. Patent No. 9,487,471. (2016). Synthesis of pyrethroids and pyrethroid-containing compositions.
  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Request PDF. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • European Patent Office. (2023). EP 4275491 A1 - FORMULATION OF INSECTICIDES COMPRISING GLYCOL ETHER SOLVENTS. Google Patents.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Lennox, A. J. J. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Agronomy. (2025). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. MDPI. Available at: [Link]

  • Jeschke, P. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 244, 109734. Available at: [Link]

  • Google Patents. (n.d.). CN105638656B - Agrochemical composition, its preparation method and use. Google Patents.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Wang, Z., et al. (2020). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Letters, 22(15), 5843-5847. Available at: [Link]

  • Diva-portal.org. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Diva-portal.org. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-3,6-di(het)arylpyridines from 5-cyano-3,6-di(het)aryl-1,2,4-triazines and arylhydrazines via the S N ipso /aza-Diels–Alder reaction sequence. ResearchGate. Available at: [Link]

  • Melnikov, O. E., et al. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Melnikov, O. E., et al. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H )-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. ResearchGate. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]

  • University of Silesia in Katowice. (2024). Less Chemicals in Farming | Patent by USil Scientists. University of Silesia in Katowice. Available at: [Link]

  • ResearchGate. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for Sonogashira Coupling with 5-Fluoro-6-iodopyridin-2-amine

Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3] These attributes have led to its widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]

Among the vast array of substrates, functionalized pyridines are of particular importance due to their prevalence in medicinal chemistry. The 2-aminopyridine scaffold, for instance, is a key pharmacophore in numerous clinically relevant molecules. The subject of this application note, 5-fluoro-6-iodopyridin-2-amine, is a highly valuable building block for drug discovery. The strategic placement of the iodo, fluoro, and amino groups offers multiple avenues for molecular elaboration. The iodine atom at the 6-position serves as an excellent handle for cross-coupling reactions, with its reactivity being the highest among halogens (I > Br > Cl).[5] The fluorine atom at the 5-position can enhance metabolic stability and modulate the electronic properties of the pyridine ring, while the amino group at the 2-position provides a crucial interaction point for biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with 5-fluoro-6-iodopyridin-2-amine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, and discuss expected outcomes and troubleshooting strategies.

Reaction Mechanism and Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Catalytic Cycles:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of 5-fluoro-6-iodopyridin-2-amine to form a Pd(II) intermediate. The high reactivity of the C-I bond facilitates this often rate-determining step.[5]

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

    • Reductive Elimination: The desired product, a 2-amino-5-fluoro-6-alkynylpyridine, is formed, and the Pd(0) catalyst is regenerated.

  • Copper Cycle:

    • The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This step activates the alkyne for transmetalation to the palladium center.

The presence of both the electron-withdrawing fluorine atom and the electron-donating amino group on the pyridine ring can influence the reactivity of the C-I bond. However, the inherent high reactivity of iodopyridines in Sonogashira couplings ensures that the reaction generally proceeds with high efficiency.

Figure 1: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocols

The following protocol is adapted from the optimized conditions reported for the Sonogashira coupling of 2-amino-3-bromopyridines by Zhu et al. (2017), a closely related substrate.[6] Given that aryl iodides are generally more reactive than aryl bromides, these conditions are expected to provide excellent results for 5-fluoro-6-iodopyridin-2-amine, potentially with shorter reaction times or at lower temperatures.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Fluoro-6-iodopyridin-2-amine≥97%Commercial Source
Terminal Alkyne≥98%Commercial Sourcee.g., Phenylacetylene, 1-Hexyne
Palladium(II) trifluoroacetate (Pd(TFA)₂)≥98%Commercial SourceCatalyst
Triphenylphosphine (PPh₃)≥99%Commercial SourceLigand
Copper(I) iodide (CuI)≥99.5%Commercial SourceCo-catalyst
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial SourceSolvent, should be degassed before use
Triethylamine (Et₃N)≥99.5%Commercial SourceBase and co-solvent, should be distilled
Schlenk flask or sealed tube--For reactions under inert atmosphere
Inert gas (Argon or Nitrogen)High purity-
Standard glassware for workup--
Silica gel for column chromatography--For purification
Step-by-Step Procedure

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd(TFA)₂, PPh₃, CuI, 5-Fluoro-6-iodopyridin-2-amine setup->reagents solvent_base Add degassed DMF and Et₃N reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Heat Reaction Mixture (e.g., 80-100 °C) alkyne->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup (Quench, Extract) monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end_node End characterization->end_node

Figure 2: General experimental workflow for the Sonogashira coupling.
  • Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add 5-fluoro-6-iodopyridin-2-amine (1.0 equiv.), palladium(II) trifluoroacetate (0.025 equiv.), triphenylphosphine (0.05 equiv.), and copper(I) iodide (0.05 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under the inert atmosphere, add anhydrous, degassed N,N-dimethylformamide (DMF) (to achieve a concentration of ~0.25 M with respect to the starting amine) via syringe. Then, add freshly distilled triethylamine (2.0-3.0 equiv.). Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the alkyne. Given the higher reactivity of the iodo-substrate, starting at a lower temperature (e.g., 80 °C) is advisable.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-fluoro-6-alkynylpyridine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Results and Discussion: Expected Outcomes

The table below provides a summary of expected yields for the coupling of 5-fluoro-6-iodopyridin-2-amine with various terminal alkynes, based on the data for 2-amino-3-bromopyridine.[6]

EntryTerminal AlkyneExpected ProductExpected Yield (%)
1Phenylacetylene2-Amino-5-fluoro-6-(phenylethynyl)pyridine>90
21-Hexyne2-Amino-5-fluoro-6-(hex-1-yn-1-yl)pyridine>85
34-Ethynylanisole2-Amino-5-fluoro-6-((4-methoxyphenyl)ethynyl)pyridine>90
43-Ethynyltoluene2-Amino-5-fluoro-6-(m-tolylethynyl)pyridine>88
5Propargyl alcohol3-(2-Amino-5-fluoropyridin-6-yl)prop-2-yn-1-ol>80

Key Considerations:

  • Functional Group Tolerance: The Sonogashira coupling is known for its excellent functional group tolerance. A wide range of functional groups on the terminal alkyne, including esters, ketones, alcohols, and other heterocycles, are expected to be well-tolerated under these conditions.

  • Reaction Time and Temperature: Due to the higher reactivity of the iodo-substrate, it may be possible to achieve high yields at lower temperatures (e.g., 60-80 °C) or with shorter reaction times compared to the bromo-analog. Optimization of these parameters is recommended for specific alkynes.

  • Copper-Free Conditions: While the protocol provided utilizes a copper co-catalyst for enhanced reactivity, copper-free Sonogashira couplings are also well-established.[4] These can be advantageous in cases where the presence of copper may lead to undesired side reactions, such as the Glaser-Hay homocoupling of the terminal alkyne. Copper-free systems often require the use of specific ligands and may necessitate slightly higher reaction temperatures.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents/solvents, insufficient temperature.Ensure the use of high-purity, anhydrous/degassed solvents and fresh reagents. Verify the activity of the palladium catalyst. Increase the reaction temperature in 10 °C increments.
Formation of Alkyne Dimer Glaser-Hay homocoupling of the terminal alkyne, promoted by oxygen and copper.Ensure the reaction is conducted under strictly inert conditions. Consider switching to a copper-free Sonogashira protocol.
Dehalogenation of Starting Material Presence of reducing agents or protic sources.Ensure the use of anhydrous solvents and reagents.
Complex Reaction Mixture Side reactions, decomposition of starting materials or products.Lower the reaction temperature. Screen different palladium catalysts, ligands, or bases. Ensure the purity of the starting materials.

Conclusion

The Sonogashira coupling of 5-fluoro-6-iodopyridin-2-amine represents a highly efficient and versatile method for the synthesis of novel 2-amino-5-fluoropyridine derivatives. These products are valuable scaffolds for the development of new therapeutic agents. The detailed protocol and mechanistic insights provided in this application note, based on robust and well-established procedures for analogous systems, offer a reliable starting point for researchers in the field. By understanding the key parameters of the reaction and implementing careful experimental technique, scientists can successfully leverage this powerful transformation to accelerate their drug discovery and development programs.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49.
  • Chinchilla, R.; Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 2007, 107(3), 874-922.
  • Doucet, H.; Hierso, J.-C. Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
  • Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes, and bromopyridines. Tetrahedron Letters, 1975, 16(50), 4467-4470.
  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints, 2018 . [Link]

  • Barluenga, J., et al. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 2019 , 15, 2907-2913. [Link]

  • Hassan, J., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021 , 11(12), 6985-7013. [Link]

  • Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2017 , 6(3), 121-133. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-6-iodopyridin-2-amine

Welcome to the technical support center for the synthesis of 5-Fluoro-6-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insigh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-6-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and empower you to achieve higher yields and purity in your work.

The target molecule, 5-Fluoro-6-iodopyridin-2-amine, is a valuable building block in medicinal chemistry. Its synthesis is most commonly achieved via electrophilic iodination of 5-fluoro-2-aminopyridine. While seemingly straightforward, this reaction is nuanced, and success hinges on careful control of conditions and a clear understanding of the reaction mechanism. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low or I'm getting no product. What are the most likely causes?

Low yield is the most common issue in this synthesis. The root cause often lies in one of five key areas: reagent quality, reaction conditions, stoichiometry, solvent choice, or workup procedure. Let's break these down.

A. Reagent Integrity:

  • Starting Material (5-Fluoro-2-aminopyridine): The purity of your starting amine is paramount. Amines are susceptible to oxidation, which can introduce impurities that inhibit the reaction. Before starting, verify the purity of your 5-fluoro-2-aminopyridine via ¹H NMR or LC-MS. If it has been stored for a long time or appears discolored, consider purification by recrystallization or sublimation.

  • N-Iodosuccinimide (NIS): NIS is an excellent electrophilic iodinating agent, but it is sensitive to light and moisture.[1] Its decomposition reduces its reactivity and can introduce succinimide as a major impurity in your reaction. Always use high-purity NIS from a reliable supplier and store it in a dark, dry environment.[2] For critical experiments, using a freshly opened bottle or purifying the NIS is recommended.

B. Reaction Conditions & Mechanism:

The reaction is an electrophilic aromatic substitution. The pyridine ring is electron-deficient, but the powerful electron-donating amino group at the C2 position activates the ring, directing the incoming electrophile (I⁺) to the ortho (C3) and para (C5) positions. However, the C5 position is already occupied by fluorine. The C6 position, being ortho to the activating amino group, becomes the primary site of attack.

  • Temperature Control: This reaction should be run at or below room temperature (typically 0 °C to RT). Elevated temperatures can lead to the formation of dark, tarry byproducts and decomposition of the product.[3]

  • Acidic Catalysis: The electrophilicity of NIS can be significantly enhanced by a catalytic amount of a Brønsted acid, such as trifluoroacetic acid (TFA).[4] The acid protonates the succinimide portion of NIS, further polarizing the N-I bond and making the iodine a more potent electrophile.[5] However, excess acid can protonate the pyridine nitrogen or the amino group of the substrate, deactivating it towards electrophilic attack. Use only a catalytic amount (e.g., 0.1 equivalents).

C. Stoichiometry and Reagent Addition:

  • NIS Equivalents: Using a slight excess of NIS (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess can lead to di-iodination or other side reactions.

  • Order of Addition: It is often beneficial to dissolve the 5-fluoro-2-aminopyridine in the solvent first, cool the solution (e.g., to 0 °C), and then add the NIS portion-wise.[2] This helps to control the reaction exotherm and minimize the formation of side products.

The following workflow outlines the key decision points for troubleshooting low yield.

G start Low or No Yield Observed check_sm Verify Purity of 5-Fluoro-2-aminopyridine (NMR, LC-MS) start->check_sm purify_sm Purify Starting Material (Recrystallization/Sublimation) check_sm->purify_sm Impure check_nis Assess NIS Quality (Appearance, Age) check_sm->check_nis Pure purify_sm->check_nis new_nis Use Fresh, High-Purity NIS Store Properly check_nis->new_nis Poor Quality check_cond Review Reaction Conditions check_nis->check_cond Good Quality new_nis->check_cond optimize_temp Run at 0 °C to RT Avoid High Temperatures check_cond->optimize_temp optimize_cat Use Catalytic Acid (e.g., 0.1 eq. TFA) Avoid Excess Acid optimize_temp->optimize_cat optimize_stoch Use 1.1-1.2 eq. NIS Add NIS Portion-wise optimize_cat->optimize_stoch success Improved Yield optimize_stoch->success

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: I'm seeing significant impurity formation. How can I identify and minimize side products?

The primary side products in this reaction are typically unreacted starting material, succinimide (from NIS), and potentially over-iodinated species.

A. Identifying Impurities:

  • Succinimide: This is the byproduct of NIS. It is water-soluble and can usually be removed during the aqueous workup.

  • Unreacted Starting Material: If the reaction is incomplete, you will see residual 5-fluoro-2-aminopyridine. This indicates a need to optimize reaction time, temperature, or stoichiometry.

  • Di-iodinated Product: While less common due to the deactivating effect of the first iodine atom, the formation of a di-iodinated product is possible with a large excess of NIS or prolonged reaction times. This can be detected by MS (higher molecular weight) and NMR (loss of an aromatic proton signal).

B. Minimizing Side Reactions:

The key to a clean reaction is controlling the reactivity of the system.

ProblemPotential CauseRecommended Solution
Excess Starting Material Insufficient NIS; Short reaction time; Low temperature.Use 1.1-1.2 eq. of NIS; Monitor reaction by TLC/LC-MS until SM is consumed; Allow reaction to slowly warm to room temperature.
Succinimide in Product Incomplete removal during workup.Perform a thorough aqueous workup. Wash the organic layer with aqueous sodium thiosulfate (to quench unreacted NIS) followed by brine.
Di-iodination Large excess of NIS; High reaction temperature.Use no more than 1.2 eq. of NIS; Maintain a low reaction temperature (0 °C).
Dark/Tarry Byproducts Reaction temperature too high; Excess acid catalyst.Maintain temperature at 0 °C to RT; Use only catalytic amounts of acid (0.1 eq.); Ensure starting material is pure.[3]
Q3: How do I set up an optimized synthesis and purification protocol?

A robust protocol is the foundation of reproducible results. Below is a detailed experimental procedure that incorporates best practices for this synthesis.

A. Experimental Protocol: Iodination of 5-Fluoro-2-aminopyridine

This protocol provides a reliable method for the synthesis of 5-Fluoro-6-iodopyridin-2-amine.

Caption: Optimized Experimental Workflow.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-fluoro-2-aminopyridine (1.0 equiv) in a suitable dry solvent like acetonitrile or dichloromethane (approx. 0.1 M concentration).[2]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.1-1.2 equiv) to the stirred solution in small portions over 5-10 minutes. If using an acid catalyst, it can be added at this stage.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C and quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The product can also be purified by recrystallization from a suitable solvent system.

B. Product Stability and Storage:

The final product, 5-Fluoro-6-iodopyridin-2-amine, is a solid that may be sensitive to light. It is recommended to store the purified compound in a sealed, amber vial at room temperature, protected from light.[6]

By applying these principles and protocols, you can effectively troubleshoot and optimize the synthesis of 5-Fluoro-6-iodopyridin-2-amine, leading to more consistent and high-yielding results in your research and development efforts.

References
  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information for a publication in The Royal Society of Chemistry.
  • McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.
  • SURU Chemical. (2025). Mild Electrophilic Iodination of Arenes with N-Iodosuccinimide. SURU Chemical Blog.
  • Mac-Chem. (2025). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Mac-Chem Blog.
  • McNally, A., et al. (Preprint). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
  • BenchChem. (2025). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. BenchChem.
  • de Lescure, L., et al. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
  • BenchChem. (2025). N-Iodosuccinimide (NIS) in Electrophilic Reactions: A Technical Guide. BenchChem.
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). organic-chemistry.org.
  • ResearchGate. (Image). Effect of CAN concentration and temperature on 5-iodination. ResearchGate.
  • Sigma-Aldrich. 6-Fluoro-5-iodopyridin-2-amine. sigmaaldrich.com.

Sources

Optimization

Overcoming solubility issues of 5-Fluoro-6-iodopyridin-2-amine in organic solvents

Welcome to the Technical Support Center for 5-Fluoro-6-iodopyridin-2-amine (CAS: 1805560-66-0). As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, chemists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Fluoro-6-iodopyridin-2-amine (CAS: 1805560-66-0). As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical barriers associated with this halogenated building block.

This guide moves beyond generic advice, providing mechanistic insights, self-validating experimental protocols, and data-driven troubleshooting strategies to ensure seamless integration of this compound into your synthetic workflows.

Mechanistic Insight: The "Why" Behind the Solubility Barrier

To successfully dissolve 5-Fluoro-6-iodopyridin-2-amine, we must first understand the thermodynamic forces keeping it in the solid state. The solubility of aminopyridines is rarely a simple matter of "like dissolves like"; it is a battle against crystal lattice energy driven by three distinct molecular interactions:

  • Intermolecular Hydrogen Bonding: The primary amine (-NH₂) acts as a strong hydrogen-bond donor, while the pyridine nitrogen (=N-) acts as a strong hydrogen-bond acceptor. This creates highly stable, self-assembling dimer or chain networks in the solid state[1].

  • Halogen Bonding (σ-hole Interactions): The bulky iodine atom at the 6-position features a region of positive electrostatic potential (the σ-hole) opposite the C-I bond. This acts as a potent halogen bond donor, interacting with nucleophilic regions of adjacent molecules and drastically increasing the lattice enthalpy[2].

  • Lipophilicity vs. Polarity: While the fluorine and iodine atoms increase the overall lipophilicity (logP) of the molecule, the highly polarized amine-pyridine axis demands a polar environment. Non-polar solvents (like hexane or toluene) lack the dielectric constant to solvate the polar axis, while standard polar protic solvents (like water) cannot accommodate the hydrophobic halogenated ring.

The Causality of Solvation: To achieve dissolution, the solvent must possess sufficient hydrogen-bond accepting capability to outcompete the internal N-H···N network, alongside enough polarizability to disrupt iodine-driven halogen bonds[3].

MechanisticPathways Solid Crystalline 5-Fluoro-6-iodopyridin-2-amine (High Lattice Energy) HBond Intermolecular H-Bonding (N-H ··· N) Solid->HBond XBond Halogen Bonding (Iodine σ-hole) Solid->XBond Solvent Polar Aprotic Solvents (DMSO, DMF, NMP) HBond->Solvent Targeted by Acid Protonation (HCl, TFA) HBond->Acid Targeted by XBond->Solvent Targeted by Disrupt1 Solvent acts as H-bond acceptor Solvent->Disrupt1 Disrupt2 Amine protonation breaks network Acid->Disrupt2 Soluble Solvated Monomers (Successful Dissolution) Disrupt1->Soluble Disrupt2->Soluble

Fig 1: Mechanistic pathways for disrupting the crystal lattice of halogenated aminopyridines.

Data Presentation: Solvent Efficacy Profile

Based on thermodynamic solubility studies of analogous aminopyridines[3], the following table summarizes the expected efficacy of common organic solvents.

Solvent CategorySpecific SolventSolubilizing PowerMechanistic Rationale
Polar Aprotic (Amides) NMP, DMFHigh Exceptional H-bond acceptors; effectively outcompete the N-H···N crystal network.
Polar Aprotic (Sulfoxides) DMSOHigh Strong dipole moment and H-bond accepting oxygen disrupt both H-bonds and halogen bonds.
Polar Protic Methanol, EthanolModerate Can act as both H-bond donors and acceptors, but limited by the compound's lipophilicity.
Ethers / Esters THF, Ethyl AcetateLow to Moderate Weak H-bond acceptors; unable to fully overcome the strong lattice energy at room temperature.
Non-Polar Hexane, TolueneVery Low Incapable of disrupting polar intermolecular networks.

Troubleshooting Guides & Experimental Protocols

If you are experiencing undissolved material, follow this self-validating workflow.

SolubilityWorkflow Start Target Concentration Not Achieved Step1 1. Switch to Strong H-Bond Acceptor (NMP, DMF, DMSO) Start->Step1 Check1 Soluble? Step1->Check1 Step2 2. Apply Heat (40-60°C) & Sonication Check1->Step2 No Success Proceed with Experiment Check1->Success Yes Check2 Soluble? Step2->Check2 Step3 3. Acidify to Form Salt (e.g., TFA, HCl) Check2->Step3 No Check2->Success Yes Step3->Success Salt Soluble Fail Re-evaluate Reaction Design Step3->Fail Still Insoluble

Fig 2: Decision tree for troubleshooting 5-Fluoro-6-iodopyridin-2-amine solubility.

Protocol A: Solvent Substitution (Thermodynamic Solubilization)

Use this when your reaction allows for polar aprotic solvents.

  • Calculate: Determine your target molarity. For 5-Fluoro-6-iodopyridin-2-amine, concentrations >0.1 M typically require optimized solvents.

  • Dispense: Weigh the compound into a dry vial.

  • Add Solvent: Add N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) in 0.5 mL increments.

  • Agitate: Vortex for 30 seconds.

  • Validation: If the solution is clear, the solvent's H-bond accepting capacity has successfully disrupted the lattice. If cloudy, proceed to Protocol B.

Protocol B: Thermal & Acoustic Agitation (Kinetic Solubilization)

Use this when restricted to moderately polar solvents like THF or Ethyl Acetate.

  • Suspend: Place the cloudy suspension in an ultrasonic bath.

  • Heat & Sonicate: Apply sonication while heating the bath to 45–50 °C for 15 minutes. The localized cavitation and thermal energy provide the activation energy needed to break halogen bonds.

  • Cooling Validation (Critical Step): Remove the vial and let it cool to room temperature.

    • Self-Validation: If the compound precipitates upon cooling, your solubility was purely kinetic. You are operating above the thermodynamic saturation point. You must either dilute the solution or add 10-20% v/v of a co-solvent like DMSO to stabilize the monomers.

Protocol C: In Situ Salt Formation (Chemical Solubilization)

Use this when the freebase is not strictly required for the immediate next step (e.g., cross-coupling reactions where a base will be added later).

  • Suspend: Suspend the compound in a volatile solvent like Dichloromethane (DCM) or Methanol.

  • Protonate: Slowly add 1.05 equivalents of Trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Observe: The suspension should rapidly clear.

    • Mechanistic rationale: Protonating the pyridine nitrogen completely destroys its ability to act as an H-bond acceptor, instantly collapsing the intermolecular network and forming a highly soluble ionic species[1].

Frequently Asked Questions (FAQs)

Q: Why does the compound dissolve in DMSO, but crash out when I add my aqueous reagents? A: This is a classic "anti-solvent" effect. 5-Fluoro-6-iodopyridin-2-amine is highly hydrophobic due to the fluoro and iodo substitutions. When water is introduced, the dielectric constant of the mixture shifts, and water preferentially hydrogen-bonds with DMSO, leaving the lipophilic compound to rapidly re-crystallize. Solution: Maintain an organic-to-aqueous ratio of at least 3:1, or gently warm the biphasic mixture.

Q: I am trying to run a Buchwald-Hartwig amination in Toluene, but the amine won't dissolve. What should I do? A: Toluene is entirely non-polar and cannot break the aminopyridine H-bond network. However, in cross-coupling, the amine often dissolves as it reacts (le Chatelier's principle). If pre-dissolution is required for accurate dosing, use a co-solvent system (e.g., 10% DMF in Toluene) or pre-form the sodium/potassium salt of the amine using a strong base (like NaOtBu) before adding it to the toluene stream.

Q: How do the halogens (F, I) specifically change the solubility compared to unsubstituted 2-aminopyridine? A: Unsubstituted 2-aminopyridine is quite soluble in standard solvents. The addition of fluorine withdraws electron density, slightly lowering the pKa of the amine. More importantly, the iodine atom introduces massive polarizability and strong halogen bonding (σ-hole interactions) between adjacent molecules[2]. This drastically increases the enthalpy of fusion (melting point and lattice energy), making the halogenated derivative significantly harder to dissolve.

References

  • Liu, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. URL:[Link]

  • Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews. URL:[Link]

  • RMIT Open Press. Biology and Chemistry for Human Biosciences: Organic Molecules with Heteroatoms - Influence of Hydrogen-bonding and Amine Protonation on Properties. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 5-Fluoro-6-iodopyridin-2-amine

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the purification of 5-Fluoro-6-iodopyridin-2-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the purification of 5-Fluoro-6-iodopyridin-2-amine . Due to its unique physicochemical profile—combining a hydrogen-bonding amino group with highly polarizable, lipophilic halogens—this compound frequently presents crystallization challenges such as liquid-liquid phase separation ("oiling out") and co-crystallization of impurities.

This portal provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to ensure high-purity crystalline recovery.

Part 1: Physicochemical Context & Solvent Selection

To successfully recrystallize 5-Fluoro-6-iodopyridin-2-amine, we must first understand its solubility thermodynamics. The halogens (fluorine and iodine) withdraw electron density, lowering the basicity of the pyridine ring while increasing the molecule's overall lipophilicity compared to unsubstituted 2-aminopyridine.

Based on thermodynamic solubility studies of aminopyridine derivatives[1][2], solubility generally increases with temperature and follows a specific polarity gradient. A binary mixed-solvent system is required to precisely control the saturation point and prevent yield loss.

Table 1: Relative Solubility Profile for Halogenated Aminopyridines

Solvent CategoryExample SolventsRelative SolubilityRationale / Utility in Recrystallization
Aliphatic Hydrocarbons Heptane, HexaneVery LowExcellent anti-solvent; induces supersaturation without solvating the halogens.
Halogenated Organics Chloroform, DCMModerateGood for extraction, but often too volatile for high-temperature recrystallization.
Esters Ethyl Acetate (EtOAc)High (Hot), Low (Cold)Ideal primary solvent ; provides a steep, thermodynamically favorable temperature-solubility gradient.
Ketones / Alcohols Acetone, MethanolVery HighSolubilizes the compound too well even at 0 °C; risks severe recovery yield loss.

Part 2: Troubleshooting & FAQs

Q1: My 5-Fluoro-6-iodopyridin-2-amine is "oiling out" at the bottom of the flask instead of forming crystals. Why is this happening, and how do I fix it? A: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a solution becomes supersaturated at a temperature where the solute separates as a secondary liquid phase (an emulsion) rather than integrating into a solid crystal lattice[3]. This is highly common when the melting point of your crude mixture is depressed by impurities to a temperature below the solvent's saturation point[4]. The oil droplets act as an excellent solvent for impurities, leading to an impure amorphous solid if it spontaneously solidifies[3][5].

  • The Fix: Reheat the mixture until the oil completely redissolves. Add 5–10% more of your primary solvent (e.g., EtOAc) to lower the saturation temperature below the melting point of the crude mixture[4][6]. Cool the solution extremely slowly, and introduce a seed crystal just before the cloud point to bypass the kinetic hindrance of nucleation[3].

Q2: I notice a dark discoloration (brown/red tint) in my crude material. Will recrystallization alone remove this? A: A dark red or brown tint in aryl iodides often indicates the presence of free iodine ( I2​ ) from photolytic degradation of the C-I bond, or trace transition metals (e.g., Palladium) if the compound was synthesized via cross-coupling. Recrystallization alone may not efficiently reject these highly colored, highly soluble impurities.

  • The Fix: Before recrystallization, dissolve the crude material in EtOAc and treat it with activated charcoal or a metal scavenger (e.g., SiliaMetS Thiol) for 15 minutes at elevated temperature[7][8]. Perform a hot filtration through a pad of Celite to remove the scavenger, then proceed with the crystallization.

Q3: My crystals formed, but the purity is still unacceptably low (<90%). What went wrong? A: If impurities co-crystallize, the crystallization was likely performed too rapidly, trapping impurities within the crystal lattice (a process known as occlusion)[3].

  • The Fix: Perform a second recrystallization using a strict thermodynamic cooling rate (e.g., 0.1 °C/min) to allow the lattice to selectively reject impurities. If the impurity has the exact same solubility profile, you must switch to an orthogonal purification method (e.g., column chromatography) prior to a final crystallization polish[7][8].

Part 3: Mechanistic Workflows & Visualizations

Recrystallization_Workflow Start Crude 5-Fluoro-6-iodopyridin-2-amine Assess Assess Purity & Color Start->Assess HighPurity >90% Purity Light Color Assess->HighPurity LowPurity <90% Purity Dark/Red Tint Assess->LowPurity Dissolve Dissolve in Hot EtOAc (Primary Solvent) HighPurity->Dissolve PreTreat Hot Filtration with Activated Carbon/Scavenger LowPurity->PreTreat Remove Pd/I2 PreTreat->Dissolve AntiSolvent Add Heptane Dropwise to Cloud Point Dissolve->AntiSolvent Cooling Controlled Cooling (0.1 °C/min) AntiSolvent->Cooling OilingOut Phase Separation? (Oiling Out) Cooling->OilingOut Reheat Reheat, Add 5% EtOAc & Seed Crystals OilingOut->Reheat Yes (Emulsion) Isolate Vacuum Filtration & Cold Wash OilingOut->Isolate No (Crystals Form) Reheat->Cooling

Workflow for optimizing the recrystallization of 5-Fluoro-6-iodopyridin-2-amine.

LLPS_Mechanism Supersat Supersaturated Solution CoolRapid Rapid Cooling / High Impurity Level Supersat->CoolRapid Kinetic Hindrance CoolSlow Slow Cooling / Seeding Supersat->CoolSlow Thermodynamic Control LLPS Liquid-Liquid Phase Separation (Oiling Out) CoolRapid->LLPS Nucleation Crystal Nucleation CoolSlow->Nucleation Amorphous Amorphous Solid (Trapped Impurities) LLPS->Amorphous Spontaneous Solidification PureCrystal Rigid Crystal Lattice (High Purity) Nucleation->PureCrystal Selective Integration

Mechanistic pathways of Liquid-Liquid Phase Separation versus true crystallization.

Part 4: Self-Validating Experimental Protocol

Optimized Mixed-Solvent Recrystallization (EtOAc / Heptane)

Self-Validation Checkpoint: Always retain 20–50 mg of the crude material as a reference standard for TLC/HPLC comparison against the final crystallized product to empirically validate the purification factor.

  • Dissolution: Place the crude 5-Fluoro-6-iodopyridin-2-amine in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of Ethyl Acetate (approx. 3–5 mL per gram of crude).

  • Heating: Heat the suspension to a gentle reflux (~75 °C) using an oil bath until the solid completely dissolves. Causality: Heating maximizes kinetic energy, breaking intermolecular hydrogen bonds between the aminopyridine molecules to achieve full solvation[2].

  • Hot Filtration (Conditional): If insoluble particulates or dark colors persist, add 5% w/w activated carbon, reflux for 15 minutes, and filter hot through a pre-warmed Celite pad[7][8].

  • Anti-Solvent Addition: While maintaining the solution near boiling, add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point). Immediately add 1–2 drops of Ethyl Acetate to restore a clear solution[5].

  • Thermodynamic Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed at a rate of ~0.1 °C/min. Causality: Slow cooling ensures thermodynamic control, allowing the rigid crystal lattice to form and selectively reject impurities[3].

  • Seeding (If necessary): If no crystals form upon reaching room temperature, introduce a microscopic seed crystal of pure product to bypass the kinetic barrier of nucleation[3].

  • Isolation: Once crystallization is complete at room temperature, chill the flask in an ice bath (0–5 °C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration and wash with ice-cold Heptane[7][8]. Dry under a high vacuum to remove residual solvent.

References

  • The Problem of Oiling Out in Chemical Process Development , KiloMentor,[Link]

  • Recrystallization Techniques and Oiling Out , University of Wisconsin-Madison Chemistry,[Link]

  • Experiment 2: Recrystallization - Purification of Solids , Murov Chemistry, [Link]

  • Oiling Out in Crystallization: Detection and Characterization , Mettler Toledo,[Link]

  • Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate , Journal of Chemical & Engineering Data (ACS Publications),[Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents , Journal of Chemical & Engineering Data (ACS Publications),[Link]

Sources

Optimization

Troubleshooting impurities in 5-Fluoro-6-iodopyridin-2-amine scale-up

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Impurities During Scale-Up Synthesis Welcome to the technical support guide for the synthesis and purification of 5-Fluoro-6-iodo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Impurities During Scale-Up Synthesis

Welcome to the technical support guide for the synthesis and purification of 5-Fluoro-6-iodopyridin-2-amine. This critical building block is frequently used in pharmaceutical development, and its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Scaling up the synthesis of this molecule from the bench to pilot plant or manufacturing scale often introduces new challenges, particularly concerning the formation and control of impurities.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter. It aims to provide not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions during process development and scale-up.

Section 1: Iodination Reaction and Regioselectivity

The core of the synthesis involves the selective iodination of 2-amino-5-fluoropyridine. The directing effects of the activating amino group and the deactivating fluorine substituent, combined with the inherent reactivity of the pyridine ring, create a delicate balance that can be disrupted at scale.[1]

Q1: During my scale-up iodination with N-Iodosuccinimide (NIS), I'm observing a significant new impurity with a higher molecular weight. What is it and how can I prevent its formation?

Answer:

This is a classic problem of over-iodination. The impurity is almost certainly the di-iodinated byproduct, 5-Fluoro-4,6-diiodopyridin-2-amine .

Causality & Mechanism: The pyridine ring is activated towards electrophilic aromatic substitution by the strong electron-donating amino group at the C2 position.[1] While the first iodination is directed to the C6 position (ortho to the amino group), the resulting product, 5-Fluoro-6-iodopyridin-2-amine, is still an activated system. If reaction conditions are too harsh or the stoichiometry is not precisely controlled, a second electrophilic substitution can occur at the C4 position, which is para to the activating amino group, leading to the di-iodinated impurity.

Troubleshooting & Optimization Strategies:

  • Strict Stoichiometric Control: On a large scale, even small weighing errors can lead to a significant excess of the iodinating agent. Use precisely 1.0 to 1.05 equivalents of N-Iodosuccinimide (NIS). Ensure scales are properly calibrated and that the purity of the NIS is accounted for.

  • Controlled Reagent Addition: Do not add the NIS as a solid in one portion. The resulting high local concentration promotes over-reaction. Instead, add the NIS portion-wise over time or, preferably, as a solution in a suitable solvent (e.g., acetonitrile or DMF) via a syringe pump or addition funnel. This maintains a low instantaneous concentration of the electrophile, favoring mono-iodination.

  • Temperature Management: Electrophilic aromatic substitutions are highly sensitive to temperature. What works at room temperature on a 1g scale may lead to byproducts on a 1kg scale due to exothermic heat that is harder to dissipate.

    • Maintain a strict internal reaction temperature, typically between 0 °C and 5 °C, using a reliable cooling system.

    • Monitor the internal temperature throughout the NIS addition. A sudden spike indicates that the reaction rate is exceeding the cooling capacity, increasing the risk of di-iodination.

  • Choice of Iodinating Agent: While NIS is common due to its ease of handling, other reagents can be considered.[2] For instance, using molecular iodine (I₂) with a mild oxidant or mercuric acetate can sometimes offer different selectivity, though these methods introduce other handling and waste disposal challenges.[3]

The following diagram illustrates the desired reaction pathway versus the formation of the di-iodinated impurity.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A 2-Amino-5-fluoropyridine B 5-Fluoro-6-iodopyridin-2-amine (Desired Product) A->B + NIS (1.0 eq) Low Temp (0-5 °C) Controlled Addition C 5-Fluoro-4,6-diiodopyridin-2-amine (Impurity) B->C + Excess NIS High Temp (>10 °C) Bulk Addition

Caption: Reaction pathways for the iodination of 2-amino-5-fluoropyridine.

Q2: My reaction is sluggish and I have a lot of unreacted starting material, even after extended reaction times. What could be the issue?

Answer:

Incomplete conversion is a common scale-up challenge, often related to mass transfer limitations, reagent quality, or insufficient activation.

Troubleshooting & Optimization Strategies:

  • Agitation and Mixing: On a larger scale, inadequate mixing can create "dead spots" in the reactor where reagents are not effectively combined. Ensure the agitation speed and impeller design are sufficient to maintain a homogenous slurry or solution.

  • Solvent Choice and Volume: The reaction may require a specific solvent to ensure all components remain sufficiently soluble. While acetonitrile is common, solvents like DMF or dichloromethane (DCM) might be necessary. Ensure the solvent volume is adequate; a reaction that is too concentrated can hinder effective mixing and reaction kinetics.

  • Reagent Quality: Verify the purity and activity of your N-Iodosuccinimide (NIS). Over time, NIS can degrade. It is advisable to use a fresh, high-purity batch for scale-up work.

  • Acid Catalyst: Some iodination reactions benefit from the addition of a catalytic amount of a Brønsted or Lewis acid to enhance the electrophilicity of the iodine source.[4] A small amount of an acid like trifluoroacetic acid (TFA) or sulfuric acid could be explored, but must be done cautiously as it can also increase the rate of side reactions.

Section 2: Work-up and Isolation Impurities

Impurities are not only formed during the reaction but can also be introduced or generated during the aqueous work-up, extraction, and isolation phases.

Q3: After quenching and extraction, my crude product is a dark, tarry material that is difficult to handle and purify. What is causing this discoloration?

Answer:

Dark coloration is typically due to the formation of colored impurities from the degradation of the product or residual reagents, often involving iodine.

Causality & Mechanism: Residual iodine (I₂) or unstable iodine-containing intermediates can form colored charge-transfer complexes or undergo decomposition, especially when exposed to light, heat, or pH extremes during work-up. The amino group on the pyridine ring can also be susceptible to oxidation.

Troubleshooting & Optimization Strategies:

  • Thiosulfate Wash: The most effective way to remove residual iodine is to include a wash with an aqueous solution of a reducing agent during the work-up. A 5-10% solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will reduce elemental iodine (I₂, purple/brown) to colorless iodide (I⁻).

    • Protocol: After quenching the reaction, perform your standard aqueous washes (e.g., with water and brine). Then, wash the organic layer with the thiosulfate solution until the organic layer is no longer colored.

  • pH Control: Ensure the pH during the aqueous work-up is controlled. Extremes in pH can cause degradation of both the product and byproducts like succinimide (from NIS). A wash with a mild base like saturated sodium bicarbonate solution is often beneficial.

  • Protection from Light: Iodine-containing compounds can be light-sensitive. Protect the reaction and work-up solutions from direct light by using amber glassware or covering vessels with aluminum foil.

  • Temperature Control during Isolation: When concentrating the organic extracts, use a rotary evaporator with a bath temperature below 40-45 °C to minimize thermal degradation.

The following workflow diagram outlines a robust work-up and isolation procedure.

G start Reaction Mixture (Post-Iodination) quench Quench with Water start->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract thio_wash Wash with 10% Na₂S₂O₃ (aq) (Removes I₂ color) extract->thio_wash bicarb_wash Wash with sat. NaHCO₃ (aq) (Removes acidic byproducts) thio_wash->bicarb_wash brine_wash Wash with Brine (Breaks emulsions) bicarb_wash->brine_wash dry Dry over Na₂SO₄ or MgSO₄ brine_wash->dry filter Filter dry->filter concentrate Concentrate in vacuo (<45 °C, protect from light) filter->concentrate crude Crude 5-Fluoro-6-iodopyridin-2-amine concentrate->crude

Caption: Recommended work-up and isolation workflow for 5-Fluoro-6-iodopyridin-2-amine.

Section 3: Analytical Characterization and Purification

Proper analytical methods are crucial for identifying and quantifying impurities, which in turn guides the purification strategy.

Q4: What are the best analytical techniques to monitor my reaction and assess the purity of the final product?

Answer:

A combination of chromatographic and spectroscopic methods is essential for comprehensive analysis.

Analytical TechniqueApplication & PurposeKey Information Provided
Thin Layer Chromatography (TLC) Rapid, in-process monitoring of reaction completion.Qualitative assessment of the disappearance of starting material and the appearance of the product and major byproducts.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction progress and final product purity.Accurate quantification of product, starting materials, and impurities (e.g., di-iodo species). Purity assessment (Area % is standard).
Gas Chromatography (GC) Analysis of volatile components and residual solvents.[5][6]Quantification of residual solvents (e.g., EtOAc, DCM, Acetonitrile) in the final product.
Mass Spectrometry (MS) Identification of unknown impurities.Provides the molecular weight of the product and impurities, which is critical for structural elucidation (e.g., confirming di-iodination).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and characterization of key impurities.[7]Confirms the chemical structure, regiochemistry (position of I and F atoms), and can be used for quantitative purity assessment (qNMR).
Q5: I'm having difficulty separating the di-iodinated impurity from my desired product using column chromatography. What can I do?

Answer:

Co-elution of structurally similar compounds is a frequent challenge in purification.

Troubleshooting & Optimization Strategies:

  • Optimize Chromatography Conditions:

    • Solvent System: Systematically screen different solvent systems. A common starting point is a hexane/ethyl acetate gradient. If this fails, try systems with different selectivities, such as dichloromethane/methanol.

    • Silica Gel: Ensure you are using a high-quality silica gel with a consistent particle size. The loading of crude material should not exceed 1-2% of the silica gel by weight for difficult separations.

  • Recrystallization: If the crude product is sufficiently pure (>90-95%), recrystallization is often a more scalable and effective method for removing small amounts of closely-related impurities than chromatography.

    • Solvent Screening: Screen for single or binary solvent systems where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in solution. Potential solvents include isopropanol, ethanol/water, or toluene.

  • Derivative Formation & Reversion: In difficult cases, it may be possible to temporarily protect the amino group (e.g., as an acetamide), which will significantly change the polarity of the molecule. After chromatographic separation of the derivatized compounds, the protecting group can be removed to yield the pure product. This is generally a last resort for manufacturing due to the extra steps involved.[8]

References

  • BenchChem. (n.d.). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Retrieved from a relevant technical guide on pyridine halogenation.[1]

  • de Lescure, L., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.[9]

  • BenchChem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Retrieved from a relevant technical guide on pyridine synthesis.[10]

  • Organic Letters. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ACS Publications.[11]

  • Pharmaffiliates. (2025). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.[2]

  • National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.[12]

  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry.[13]

  • ChemicalBook. (2024). What are the chemical reactions involved in N-Iodosuccinimide?.[4]

  • Organic Letters. (2021). N-Iodosuccinimide-Promoted [3 + 2] Annulation Reaction of Aryldiazonium Salts with Guanidines To Construct Aminotetrazoles. ACS Publications.[14]

  • Google Patents. (n.d.). Iodinating amino pyrimidines and amino pyridines.[3]

  • University of Alabama in Huntsville. (n.d.). Reaction of imines with N-iodosuccinimide (NIS): unexpected formation of stable 1 : 1 complexes.[15]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.[7]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.[5]

  • TSI Journals. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles.

  • Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review.[16]

  • Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores.[17]

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines.[18]

  • Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review.[19]

  • ResearchGate. (n.d.). Synthesis reaction catalyzed by N-iodosuccinimide (NIS).[20]

  • Sigma-Aldrich. (n.d.). 6-Fluoro-5-iodopyridin-2-amine.[21]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.[8]

  • ResearchGate. (n.d.). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes.[22]

  • BenchChem. (n.d.). Challenges in the scale-up synthesis of 2,5-Dichloro-4,6-pyrimidinediamine.[23]

  • Occupational Safety and Health Administration. (1991). Pyridine.[6]

  • J-Global. (n.d.). Synthesis of 2-Amino-5-Fluoropyridine.[24]

  • National Institutes of Health. (n.d.). SYNTHESIS AND IN VITRO EVALUATION OF 5-FLUORO-6-[(2-IMINOPYRROLIDIN-1-YL)METHYL]URACIL, TPI(F): AN INHIBITOR OF HUMAN THYMIDINE PHOSPHORYLASE (TP). PMC.[25]

Sources

Troubleshooting

Reducing palladium catalyst loading in 5-Fluoro-6-iodopyridin-2-amine cross-coupling

Topic: Reducing Palladium Catalyst Loading in 5-Fluoro-6-iodopyridin-2-amine Cross-Coupling Workflows Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Welcome to the Technical Sup...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Palladium Catalyst Loading in 5-Fluoro-6-iodopyridin-2-amine Cross-Coupling Workflows Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Working with highly functionalized heteroaryls like 5-fluoro-6-iodopyridin-2-amine presents unique catalytic challenges. While the C6–I bond is highly primed for oxidative addition, the adjacent free amine and pyridine nitrogen frequently lead to catalyst poisoning, traditionally forcing researchers to use uneconomical and toxic palladium loadings (5–10 mol%)[1].

This guide provides field-proven, mechanistically grounded strategies to rescue off-cycle palladium, suppress side reactions, and successfully reduce your catalyst loading to sub-0.5 mol% (low ppm) levels suitable for pharmaceutical manufacturing[2][3].

Module 1: Mechanistic Overview & Pathway Visualization

To reduce palladium loading, we must first understand why the catalyst deactivates. 5-Fluoro-6-iodopyridin-2-amine contains an "amidine-like" structural motif. Following the initial oxidative addition of the C6–I bond, the proximal C2-amino group and the pyridine nitrogen can form a highly stable bidentate chelate with the Pd(II) center[1]. This traps the palladium in an off-cycle resting state, preventing the transmetalation step and stalling the catalytic cycle.

To achieve low-ppm palladium loadings, this chelation must be disrupted using sterically demanding ligands that force a monodentate coordination mode.

CatalyticCycle Pd0 Active Pd(0)L (Low ppm Loading) OxAdd Oxidative Addition (C6-I Bond Cleavage) Pd0->OxAdd Fast (Activated by C5-F) OffCycle Off-Cycle Deactivation (N,N-Chelation by Substrate) OxAdd->OffCycle Amine Poisoning (Traditional Ligands) TransMet Transmetalation (Base-Assisted) OxAdd->TransMet Desired Pathway OffCycle->TransMet Bulky Ligands (e.g., t-BuXPhos) Force Monodentate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Pd-catalytic cycle highlighting substrate-induced deactivation and rescue via bulky ligands.

Module 2: Troubleshooting & FAQs

Q1: My Suzuki-Miyaura coupling with 5-fluoro-6-iodopyridin-2-amine stalls at 50% conversion when I drop the Pd(dppf)Cl₂ loading below 5 mol%. Why does this happen? A: Traditional bidentate ligands like dppf or simple phosphines (PPh₃) lack the steric bulk required to prevent the substrate's 2-aminopyridine motif from chelating the Pd(II) intermediate[1]. At 5 mol%, you have enough "excess" palladium to brute-force the reaction. At <1 mol%, the substrate effectively poisons the entire catalyst pool. Solution: Switch to bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as t-BuXPhos or BrettPhos [1][4]. Their massive steric profile physically blocks the bidentate N,N-coordination of the substrate, keeping the palladium on-cycle.

Q2: I switched to t-BuXPhos, but at 0.2 mol% loading, the reaction still fails to initiate. What is going wrong? A: At ultra-low catalyst loadings (ppm levels), the generation of the active Pd(0) species becomes the bottleneck. If you are using Pd(OAc)₂ + free ligand, the in-situ reduction to Pd(0) is often inefficient, and uncoordinated Pd can rapidly aggregate into inactive "palladium black"[5]. Furthermore, excess free ligand can over-coordinate the Pd(0) center, inhibiting oxidative addition. Solution: Utilize Palladacycle Precatalysts (e.g., t-BuXPhos Pd G3 or G4)[1][4]. These precatalysts activate rapidly under mild basic conditions to generate a precisely 1:1 Ligand:Pd(0) active species, ensuring 100% of your trace palladium enters the catalytic cycle immediately.

Q3: What are the optimal base and solvent systems for low-loading couplings with this specific substrate? A: Transmetalation is the rate-limiting step when using bulky ligands. If transmetalation is too slow, the Pd(II) intermediate may undergo protodehalogenation. Solution: Use a biphasic system or a polar solvent mixture that maximizes the solubility of both the organic substrate and the inorganic base. A proven combination in pharmaceutical process chemistry is 2-Methyltetrahydrofuran (2-MeTHF) or t-Amyl Alcohol (t-AmOH) paired with aqueous K₃PO₄ or DBU [4]. The presence of water (or a highly soluble organic base) accelerates the formation of the reactive boronate species, driving rapid transmetalation before the catalyst can degrade.

Q4: How do I ensure residual palladium in my final active pharmaceutical ingredient (API) is below the regulatory limit of <5 ppm? A: Achieving <5 ppm residual Pd requires a two-pronged approach:

  • Source Reduction: Lowering the input loading to <0.5 mol% (approx. 5000 ppm in-reaction) using the precatalyst strategies above[3][4].

  • Active Scavenging: Post-reaction, treat the organic phase with a functionalized silica scavenger (e.g., SiliaMetS® Thiol or DMT) at 40–50 °C for 2 hours before filtration[2][4]. The high affinity of sulfur/nitrogen for palladium will strip the remaining trace metals from the product stream.

Module 3: Quantitative Optimization Matrix

The following table summarizes the transition from traditional medicinal chemistry conditions to optimized process-scale conditions for 2-aminopyridine cross-couplings.

ParameterTraditional ConditionsOptimized Low-Loading ConditionsMechanistic Rationale
Catalyst Source Pd(PPh₃)₄ or Pd(dppf)Cl₂t-BuXPhos Pd G3 PrecatalystG3 precatalysts prevent Pd black formation and ensure a 1:1 L:Pd ratio[4][5].
Catalyst Loading 5.0 – 10.0 mol%0.1 – 0.5 mol% (1000–5000 ppm)Bulky ligands prevent substrate chelation, allowing high turnover numbers (TON)[1][3].
Solvent System 1,4-Dioxane or DMF2-MeTHF / H₂O (10:1)2-MeTHF improves base solubility and allows for a simple phase-separation workup[4].
Base Na₂CO₃ (solid)K₃PO₄ (aqueous)Aqueous K₃PO₄ rapidly generates the active boronate, accelerating transmetalation[5].
Atmosphere Standard SchlenkStrict Degassing (N₂/Argon sparge)Low-ppm Pd(0) is highly susceptible to oxidation by dissolved O₂[5].
Residual Pd (Crude) > 20,000 ppm< 50 ppm (Drops to <3 ppm post-scavenge)Lower input directly correlates to lower downstream purification burden[2][4].
Module 4: Self-Validating Experimental Protocol

Procedure: 0.2 mol% Pd Suzuki-Miyaura Coupling of 5-Fluoro-6-iodopyridin-2-amine

Note: This protocol incorporates internal validation steps (degassing checks and stoichiometric control) to ensure reproducibility at low catalyst loadings.

Step 1: Reagent Charging (Air-Sensitive Setup)

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, charge 5-fluoro-6-iodopyridin-2-amine (1.00 equiv, e.g., 10.0 mmol).

  • Charge the corresponding arylboronic acid (1.10 equiv). Avoid large excesses of boronic acid to minimize homocoupling side-reactions.

  • Charge the t-BuXPhos Pd G3 precatalyst (0.002 equiv, 0.2 mol%).

Step 2: Critical Degassing 4. Seal the vessel with a septum. Apply high vacuum for 3 minutes, then backfill with ultra-pure Nitrogen or Argon. Repeat this vacuum/purge cycle three times. Self-Validation: Failure to rigorously exclude oxygen will result in immediate oxidation of the 0.2 mol% Pd(0), turning the solution black and stalling the reaction[5].

Step 3: Solvent & Base Addition 5. In a separate flask, prepare a 10:1 mixture of 2-MeTHF and distilled water. Sparge this mixture with Nitrogen for 15 minutes. 6. Add the sparged solvent mixture to the reaction vessel via syringe (approx. 0.5 M concentration relative to the substrate). 7. Add K₃PO₄ (2.00 equiv) as a pre-dissolved, degassed aqueous solution.

Step 4: Reaction Execution & Monitoring 8. Heat the biphasic mixture to 65 °C under vigorous stirring (minimum 800 rpm to ensure phase mixing). 9. Monitor via HPLC or LC-MS. Full conversion is typically achieved within 2 to 4 hours. If the reaction stalls at <20% conversion, catalyst oxidation has likely occurred; verify your degassing technique.

Step 5: Workup & Palladium Scavenging 10. Cool the reaction to room temperature. Separate the aqueous layer. 11. To the organic layer (2-MeTHF), add a palladium scavenger (e.g., Thiol-functionalized silica, 10 wt% relative to theoretical product yield). 12. Stir the suspension at 40 °C for 2 hours, then filter through a pad of Celite. 13. Concentrate the filtrate under reduced pressure. The resulting API intermediate will typically contain <5 ppm residual palladium[2][4].

References
  • Chapter 11: Pd-catalysed Cross-couplings for the Pharmaceutical Sector and a Move to Cutting-edge C–H Bond Functionalization: Is Palladium Simply Too Precious? Royal Society of Chemistry (RSC) URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry MDPI - Molecules URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm ACS Organic Process Research & Development URL:[Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

Best column chromatography solvent systems for 5-Fluoro-6-iodopyridin-2-amine purification

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic isolation of 5-Fluoro-6-iodopyridin-2-amine and related h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic isolation of 5-Fluoro-6-iodopyridin-2-amine and related halogenated aminopyridines.

Below, you will find a causality-driven troubleshooting guide, quantitative solvent system comparisons, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Part 1: The Core Problem (Causality & Chemistry)

Q: Why does 5-Fluoro-6-iodopyridin-2-amine streak so severely on standard silica gel, even though the halogen atoms withdraw electron density?

A: The primary cause of aminopyridine streaking on standard silica gel is the strong acid-base interaction between the basic nitrogen atoms (both the pyridine ring and the 2-amino group) and the highly acidic silanol groups (Si-OH) present on the surface of bare silica[1].

While the 5-fluoro and 6-iodo substituents are electron-withdrawing and reduce the overall pKa of the pyridine ring compared to an unsubstituted aminopyridine, the 2-amino group remains a potent hydrogen-bond donor and acceptor[2]. When the basic amine encounters the Brønsted acid sites of the silica, it becomes partially protonated. This creates strong ionic interactions that cause the compound to bind too tightly to the stationary phase, resulting in severe tailing, poor peak shape, and irreversible adsorption[1]. To achieve a clean separation, you must either chemically deactivate the silica surface or use a stationary phase that lacks acidic silanols[3].

Part 2: Solvent Systems & Stationary Phase Selection

Q: What are the best solvent systems and stationary phases for purifying this specific compound?

A: The optimal system depends entirely on your tolerance for basic additives in your final fractions and the polarity of your crude mixture. The table below summarizes the quantitative and qualitative data for the three most effective approaches.

Purification MethodStationary PhaseOptimal Mobile PhaseRequired AdditiveRetention / Selectivity Notes
Standard Normal Phase Bare Silica Gel (Si-OH)Hexane / Ethyl Acetate (e.g., 70:30)1–2% Triethylamine (TEA)High retention. TEA acts as a sacrificial Lewis base to block acidic silanols[1].
Amine Normal Phase Amine-Functionalized Silica (e.g., KP-NH)Hexane / Ethyl Acetate (Gradient)None "Softer" elution. The k′ value is ~50% lower than bare silica; compounds elute faster without streaking[4].
Reversed-Phase (RP) C18 Bonded SilicaWater / Acetonitrile0.1% TEA or NH4​HCO3​ Best for highly polar crude mixtures. High pH keeps the amine lipophilic, increasing retention[5][6].
Method Selection Workflow

G Start Crude 5-Fluoro-6-iodopyridin-2-amine PolarCheck High polarity impurities or salt byproducts present? Start->PolarCheck RP Reversed-Phase (C18) MeCN / H2O + 0.1% TEA PolarCheck->RP Yes NP Normal Phase Chromatography PolarCheck->NP No AdditiveCheck Need to avoid basic additives (e.g., TEA) in final fractions? NP->AdditiveCheck AmineSilica Amine-Functionalized Silica (NH2) Hexane / EtOAc (No Additives) AdditiveCheck->AmineSilica Yes StdSilica Standard Silica Gel (Si-OH) Hexane / EtOAc + 1-2% TEA AdditiveCheck->StdSilica No

Workflow for selecting the optimal chromatography method for 5-Fluoro-6-iodopyridin-2-amine.

Part 3: Self-Validating Experimental Protocols

Q: How do I execute these purifications reliably to prevent compound loss?

A: Follow these step-by-step methodologies. Each protocol includes a built-in self-validation step to ensure the chromatographic system is properly equilibrated before you risk loading your sample.

Protocol A: Standard Silica Gel with Basic Modifier (TEA)

Mechanism: TEA competes with the aminopyridine for the acidic silanol binding sites, neutralizing them and allowing the target compound to elute in a tight band[1].

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 70:30 Hexane/Ethyl Acetate). Add Triethylamine (TEA) to a final concentration of 1% to 2% (v/v) and mix thoroughly[1][3].

  • Column Packing & Equilibration: Slurry-pack the bare silica gel column using the TEA-modified solvent. Pass at least 2 to 3 Column Volumes (CV) of the modified solvent through the column[1].

  • Self-Validation Check (Critical): Collect a few drops of the eluent from the column tip and test it with pH paper. It must read basic (pH > 8). If the eluent is neutral, the silica gel has absorbed all the TEA. You must continue flushing with the TEA-modified solvent until the eluent tests basic, confirming total silanol deactivation[1][3].

  • Sample Loading: Dissolve the crude 5-Fluoro-6-iodopyridin-2-amine in a minimal volume of the TEA-modified solvent and load it onto the column.

  • Elution: Elute with the TEA-modified solvent and collect fractions.

Protocol B: Amine-Functionalized Silica (The Additive-Free Route)

Mechanism: Amine-functionalized silica (e.g., aminopropyl silane bonded) replaces Brønsted acid silanols with a basic surface. This completely eliminates ionic interactions with basic compounds, allowing for separation using standard organic solvents without the need for TEA[4][7].

  • Solvent Preparation: Prepare a standard Hexane/Ethyl Acetate gradient (e.g., 10% to 50% EtOAc). Do not add TEA or ammonia [7].

  • Column Equilibration: Flush the amine-functionalized column with 3 CVs of 100% Hexane. Treat the column exactly as you would a normal-phase column[8].

  • Sample Loading: Dry-load the sample onto a small amount of Celite or amine-silica, or load it as a concentrated liquid band.

  • Elution & Validation: Run the gradient. Validation note: Because amine columns have a lower adsorption power than bare silica, your compound's retention factor ( k′ ) will be roughly half that of bare silica[4]. Expect the 5-Fluoro-6-iodopyridin-2-amine to elute earlier and in a sharper band than traditional TLC predicts.

Part 4: Troubleshooting FAQs

Q: My fractions are pure by TLC, but the NMR shows a persistent aliphatic impurity. What is it? A: If you utilized Protocol A, this is almost certainly residual Triethylamine (TEA). TEA can be notoriously difficult to remove completely under vacuum, especially if it forms weak complexes with halogenated compounds. Resolution: Re-dissolve your purified product in a volatile solvent (like Dichloromethane) and wash it with a mild aqueous buffer to extract the TEA. For future runs, switch to Protocol B (Amine-Functionalized Silica) to bypass the use of liquid basic additives entirely[9].

Q: I tried a Dichloromethane (DCM) / Methanol (MeOH) gradient on bare silica, but the compound co-eluted with all my impurities. Why? A: Aminopyridines frequently fail to separate in DCM/MeOH gradients on bare silica. The strong displacement effects of methanol, combined with the unpredictable acid-base interactions at the silica surface, cause basic tricyclic and heterocyclic amines to elute in a single, unresolved band[7]. Resolution: Switch to a Hexane/Ethyl Acetate solvent system on an amine-functionalized column. This provides a chromatographic environment far more conducive to organic amine selectivity[7][10].

Q: Can I use acidic modifiers like Formic Acid or TFA to sharpen the peak? A: No. While acidic modifiers are standard in LC-MS, adding acid to a normal-phase silica column for an aminopyridine will protonate the amine, converting it into a highly polar salt. This will cause it to irreversibly bind to the silica or streak heavily[1]. Always employ the "2 pH rule": to successfully elute an amine, adjust the mobile phase pH to two units above the amine's pKa to keep it in its free-base, lipophilic form[6].

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. Available at:[Link]

  • Sorbent Technologies, Inc. "Amino Silica Gel." Sorbent Technologies. Available at:[Link]

  • Teledyne ISCO. "Introduction to Functionalized Silica Gel and Alumina RediSep Columns." Teledyne ISCO. Available at:[Link]

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." SIELC Technologies. Available at:[Link]

  • National Institutes of Health (NIH). "Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine." Clinical Chemistry. Available at:[Link]

  • ResearchGate. "When basification of silica gel is required, before using Column chromatography?" ResearchGate. Available at:[Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO. Available at:[Link]

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 5-Fluoro-6-iodopyridin-2-amine vs. 5-Fluoro-6-bromopyridin-2-amine in Cross-Coupling Applications

As a Senior Application Scientist, selecting the right halogenated building block is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. In the synthesis of kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right halogenated building block is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. In the synthesis of kinase inhibitors and other nitrogen-rich therapeutics, 2-amino-5-fluoropyridine derivatives are ubiquitous. When functionalizing the C6 position via palladium-catalyzed cross-coupling, chemists frequently face a choice between 5-Fluoro-6-iodopyridin-2-amine and 5-Fluoro-6-bromopyridin-2-amine .

This guide provides an objective, data-driven comparison of these two synthons, detailing the causality behind their reactivity differences and offering self-validating protocols for their application.

Mechanistic Rationale: The Halogen Effect

The reactivity of dihalopyridines and related heteroaryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C–X) bond strength and the electronic microenvironment of the ring[1].

Bond Dissociation Energy (BDE) and Oxidative Addition

The oxidative addition (OA) of organic electrophiles to Pd(0) is the rate-determining fundamental step in most organopalladium catalytic cycles[2]. The bond dissociation energy of carbon-halogen bonds strictly dictates the activation barrier for this step, following the trend C–Cl > C–Br > C–I[1].

  • C–I Bond: The C(sp2)–I bond is inherently weak (~65 kcal/mol), allowing oxidative addition to proceed rapidly even at room temperature.

  • C–Br Bond: The C(sp2)–Br bond is significantly stronger (~81 kcal/mol), requiring elevated thermal energy to overcome the activation barrier[1].

Electronic Influence of the Pyridine Scaffold

Both compounds benefit from the highly electronegative fluorine atom at the C5 position. Fluorine exerts a strong inductive electron-withdrawing effect ( −I ), which lowers the LUMO of the pyridine ring and renders the adjacent C6 carbon highly electrophilic. While the amine group at C2 is electron-donating via resonance ( +M ), the C6 position is meta to the amine, insulating it from this electron density. Consequently, the C6–X bond in both molecules is highly activated toward Pd(0) insertion. However, the intrinsic BDE difference ensures the iodo variant remains vastly superior in reaction kinetics.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst PdII_OA Pd(II) Oxidative Addition Complex (Fast for C-I, Slower for C-Br) Pd0->PdII_OA Oxidative Addition (Rate-Limiting) PdII_TM Pd(II) Transmetalation Complex (Ar-Pd-Ar') PdII_OA->PdII_TM Transmetalation (Nucleophile) Product Cross-Coupled Product + Pd(0) PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Palladium-Catalyzed Cross-Coupling Cycle highlighting the rate-limiting Oxidative Addition.

Comparative Reactivity Profile

To objectively compare these building blocks, we must evaluate both their intrinsic physicochemical properties and their empirical performance in benchmark cross-coupling reactions.

Table 1: Physicochemical Properties
Property5-Fluoro-6-iodopyridin-2-amine[3]5-Fluoro-6-bromopyridin-2-amine[4]
CAS Number 1805560-66-01257294-51-1
Molecular Weight 238.00 g/mol 191.00 g/mol
Estimated C–X BDE ~65 kcal/mol~81 kcal/mol
Relative Reactivity Very High (Reacts at 25–40 °C)High (Reacts at 80–100 °C)
Chemoselectivity Orthogonal to C–Br and C–ClOrthogonal to C–Cl
Storage & Stability Light-sensitive; prone to dehalogenationHighly stable; standard room temp storage
Table 2: Benchmark Suzuki-Miyaura Coupling Performance

Conditions: 1.0 eq Pyridine halide, 1.2 eq Phenylboronic acid, Dioxane/H2O (4:1).

SubstrateCatalyst SystemTempTimeConversion (LCMS)
Iodo 2 mol% Pd(dppf)Cl₂, K₂CO₃40 °C2 h>95%
Bromo 5 mol% Pd(dppf)Cl₂, K₂CO₃80 °C6 h88%
Iodo 5 mol% Pd(PPh₃)₄, Na₂CO₃25 °C12 h90%
Bromo 5 mol% Pd(PPh₃)₄, Na₂CO₃25 °C12 h<5% (No reaction)

Experimental Protocols & Methodologies

The following self-validating protocols demonstrate the practical implications of the BDE differences. The iodo protocol utilizes mild conditions to prevent side reactions, while the bromo protocol applies thermal driving force.

Method A: Mild Suzuki-Miyaura Coupling (Optimized for Iodo-Pyridine)

Objective: Achieve complete conversion while preserving thermally sensitive functional groups.

  • Preparation: To a flame-dried Schlenk flask, add 5-Fluoro-6-iodopyridin-2-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%). The low catalyst loading is sufficient due to the highly reactive C–I bond.

  • Solvent & Degassing: Add 5 mL of a degassed Dioxane/H₂O (4:1) mixture. Evacuate and backfill with argon three times.

  • Reaction: Stir the mixture at 40 °C for 2 hours .

  • Validation: Monitor via LCMS. The disappearance of the starting material mass (m/z 238) and the appearance of the product mass confirms the rapid oxidative addition.

Method B: Standard Suzuki-Miyaura Coupling (Optimized for Bromo-Pyridine)

Objective: Drive the coupling of the more stable C–Br bond using thermal energy.

  • Preparation: To a flame-dried Schlenk flask, add 5-Fluoro-6-bromopyridin-2-amine (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). A higher catalyst loading compensates for the slower oxidative addition rate.

  • Solvent & Degassing: Add 5 mL of a degassed Dioxane/H₂O (4:1) mixture. Evacuate and backfill with argon three times.

  • Reaction: Stir the mixture at 80 °C for 6–8 hours .

  • Validation: Monitor via LCMS. If unreacted starting material (m/z 191) persists after 4 hours, verify the exclusion of oxygen, as the prolonged heating time increases the risk of catalyst deactivation (Pd black formation).

Workflow Start Select Pyridine Building Block Iodo 5-Fluoro-6-iodopyridin-2-amine (Weaker C-I Bond) Start->Iodo Bromo 5-Fluoro-6-bromopyridin-2-amine (Stronger C-Br Bond) Start->Bromo CondIodo Mild Conditions: 40°C, 2h, 2 mol% Pd Iodo->CondIodo Highly Reactive CondBromo Standard Conditions: 80°C, 6-8h, 5 mol% Pd Bromo->CondBromo Thermally Stable Product Cross-Coupled 2-Amino-5-fluoropyridine Derivative CondIodo->Product CondBromo->Product

Figure 2: Experimental workflow and condition selection based on halogen reactivity.

Strategic Applications in Drug Development

Choosing between these two compounds is not merely a matter of yield; it is a strategic decision based on the stage of development:

  • Choose 5-Fluoro-6-iodopyridin-2-amine when:

    • Conducting late-stage functionalization (LSF) where complex molecules cannot tolerate temperatures above 50 °C.

    • Designing orthogonal coupling strategies (e.g., coupling the iodo-pyridine while intentionally leaving a bromo-aryl group elsewhere in the molecule unreacted).

  • Choose 5-Fluoro-6-bromopyridin-2-amine when:

    • Scaling up for process chemistry. The bromo variant is significantly cheaper, more stable to ambient light, and less prone to spontaneous dehalogenation during long-term storage.

    • The target molecule is thermally stable and can easily withstand the 80–100 °C required for the coupling.

References

  • ACS Catalysis. "We Already Know Everything about Oxidative Addition to Pd(0): Do We?" ACS Publications.[Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Patterns of 5-Fluoro-6-iodopyridin-2-amine

Executive Summary 5-Fluoro-6-iodopyridin-2-amine (CAS RN: 1805560-66-0) is a highly functionalized halogenated building block extensively utilized in pharmaceutical development and agrochemical synthesis. The presence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-6-iodopyridin-2-amine (CAS RN: 1805560-66-0) is a highly functionalized halogenated building block extensively utilized in pharmaceutical development and agrochemical synthesis. The presence of both a highly electronegative fluorine atom and a massive, polarizable iodine atom on an aminopyridine core creates a unique electronic environment. This guide provides an in-depth comparative analysis of its mass spectrometry (MS) fragmentation behavior against alternative halogenated aminopyridines, offering researchers a robust framework for structural elucidation, impurity profiling, and quantitative bioanalysis.

Mechanistic Overview of Fragmentation (The "Why")

To optimize MS parameters, one must understand the thermodynamic and kinetic drivers behind the molecule's gas-phase dissociation. Under Positive Electrospray Ionization (ESI+), the exocyclic amine group acts as a potent proton acceptor, generating a stable [M+H]⁺ precursor ion at m/z 238.9 .

The subsequent Collision-Induced Dissociation (CID) is governed by bond dissociation energies (BDEs) and the stability of the resulting product ions:

  • Primary Cleavage (Loss of Iodine): The C–I bond is exceptionally weak (~238 kJ/mol) compared to the C–F bond (~485 kJ/mol). Consequently, the lowest-energy fragmentation pathway is the homolytic cleavage of the C–I bond, resulting in the loss of an iodine radical (I•, 126.9 Da) to form a highly stable radical cation at m/z 112.0 . Unlike chlorinated or brominated compounds, iodine is monoisotopic (¹²⁷I), meaning the precursor ion will not exhibit the classic M+2 isotopic signature, making this neutral loss the primary diagnostic feature.

  • Secondary Cleavage (Loss of HF): Fluorine rarely leaves as a radical due to its high electronegativity. Instead, the proximity of the amine protons facilitates the elimination of neutral hydrogen fluoride (HF, 20 Da), driving the m/z 112.0 ion down to m/z 92.0 .

  • Ring Opening (Loss of HCN/NH₃): At higher collision energies, the heteroaromatic pyridine core collapses. The characteristic loss of hydrogen cyanide (HCN, 27 Da) or ammonia (NH₃, 17 Da) from the aminopyridine moiety yields lower-mass fragments (e.g., m/z 65.0) .

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 238.9 I Fragment Ion m/z 112.0 M->I Loss of I• (-126.9 Da) F Fragment Ion m/z 92.0 I->F Loss of HF (-20.0 Da) N Fragment Ion m/z 65.0 F->N Loss of HCN (-27.0 Da)

Fig 1: Proposed CID fragmentation pathway of 5-Fluoro-6-iodopyridin-2-amine.

Comparative MS Fragmentation Analysis

When selecting building blocks for drug design, understanding how functional group modifications alter analytical detection is critical. The table below compares the MS/MS performance of 5-Fluoro-6-iodopyridin-2-amine with its mono-halogenated alternatives.

Key Insight: The di-halogenated compound requires significantly lower Collision Energy (CE) to initiate fragmentation due to the labile C–I bond, whereas the mono-fluorinated analog requires high CE to force the loss of NH₃ or HF.

CompoundPrecursor Ion [M+H]⁺Optimal CE (eV)Primary Fragments (m/z)Diagnostic Neutral Loss
5-Fluoro-6-iodopyridin-2-amine 238.915 - 25112.0, 92.0, 65.0-I• (127 Da), -HF (20 Da)
6-Iodopyridin-2-amine 220.915 - 2094.0, 77.0, 67.0-I• (127 Da), -HCN (27 Da)
5-Fluoro-pyridin-2-amine 113.125 - 3596.0, 93.1, 86.0-NH₃ (17 Da), -HF (20 Da)

Experimental Workflow & Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. Every choice is grounded in the physicochemical properties of halogenated aminopyridines.

LCMS_Workflow N1 Sample Prep (0.1 mg/mL) N2 LC Separation (C18 Column) N1->N2 N3 ESI(+) Ionization [M+H]+ Formation N2->N3 N4 Q1 Isolation (m/z 238.9) N3->N4 N5 CID Fragmentation (15-35 eV) N4->N5 N6 TOF Detection (High-Res MS/MS) N5->N6

Fig 2: LC-MS/MS analytical workflow for halogenated aminopyridines.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Control

  • Action: Dissolve 5-Fluoro-6-iodopyridin-2-amine in 50:50 Acetonitrile:Water to a final concentration of 1 µg/mL.

  • Causality: Halogenated aromatics can suffer from poor solubility in purely aqueous conditions. A 50% organic matrix ensures complete solvation while preventing ion suppression caused by highly concentrated samples in the ESI source.

Step 2: Liquid Chromatography (LC) Separation

  • Action: Inject 5 µL onto a C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The C18 stationary phase effectively retains the hydrophobic halogenated ring. The addition of 0.1% Formic Acid (a volatile proton donor) is critical; it lowers the pH, ensuring the amine group remains fully protonated ([M+H]⁺) prior to entering the MS source, thereby maximizing ionization efficiency.

Step 3: ESI-MS/MS Optimization

  • Action: Operate the mass spectrometer in Positive ESI mode. Set the capillary voltage to 3.0 kV. Isolate the m/z 238.9 precursor in Q1. Ramp the Collision Energy (CE) in the collision cell (using Argon gas) from 10 eV to 40 eV.

  • Causality: Ramping the CE allows for the generation of a breakdown curve. Lower CEs (15 eV) will yield the m/z 112.0 fragment (confirming the labile iodine), while higher CEs (30+ eV) will force the elimination of HF and ring opening, providing a complete structural fingerprint.

Step 4: System Validation (The Self-Validating Loop)

  • Action: Run a solvent blank immediately before and after the sample. Verify that the mass accuracy of the precursor ion is within < 5 ppm of the theoretical exact mass (238.9481 Da).

  • Causality: The blank confirms the absence of carryover (a common issue with sticky halogenated compounds). The stringent < 5 ppm mass accuracy threshold mathematically validates the elemental composition (C₅H₅FIN₂⁺), eliminating false positives from isobaric interferences.

References

  • Sterling, H. J., et al. "Charging of Proteins in Native Mass Spectrometry". Journal of the American Society for Mass Spectrometry (via NIH PMC). Available at:[Link]

  • Qu, C., et al. "Exploring Fluoropyridine Electrolytes in Li–S Batteries: Balancing Performance and Stability across Temperatures". ACS Applied Energy Materials. Available at:[Link]

  • Clark, J. "Fragmentation Patterns in the Mass Spectra of Organic Compounds". Chemguide. Available at:[Link]

Validation

A Comparative Benchmarking Guide to 5-Fluoro-6-iodopyridin-2-amine and Other Halogenated Pyridines for Drug Discovery

In the landscape of modern medicinal chemistry, halogenated pyridines are indispensable building blocks. Their unique electronic properties and versatile reactivity make them cornerstones in the synthesis of complex mole...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, halogenated pyridines are indispensable building blocks. Their unique electronic properties and versatile reactivity make them cornerstones in the synthesis of complex molecular architectures for drug candidates. Among these, 5-Fluoro-6-iodopyridin-2-amine has emerged as a particularly valuable reagent. This guide provides a comprehensive, data-driven comparison of 5-Fluoro-6-iodopyridin-2-amine against other key halogenated pyridines, offering insights into their relative performance in critical synthetic transformations and their impact on physicochemical properties relevant to drug development.

The Strategic Advantage of Halogenation in Pyridine Scaffolds

Halogen atoms, particularly fluorine, are frequently incorporated into drug candidates to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins.[1] The strategic placement of different halogens on the pyridine ring allows for fine-tuning of these properties and provides reactive handles for further molecular elaboration through cross-coupling reactions. This guide will focus on a comparative analysis of 5-Fluoro-6-iodopyridin-2-amine with other commercially available 2-aminopyridines bearing different halogen substituents (I, Br, Cl) at the 6-position.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a building block can significantly influence the characteristics of the final drug molecule, including its solubility, permeability, and metabolic fate. The introduction of a fluorine atom, in particular, can have a profound impact on the pKa and lipophilicity of the parent molecule.

Key Physicochemical Parameters of Selected Halogenated 2-Aminopyridines:

CompoundHalogen at C6Substituent at C5Calculated logPCalculated pKa
5-Fluoro-6-iodopyridin-2-amine IodoFluoro2.13.5
6-Iodopyridin-2-amine IodoHydrogen1.84.9
6-Bromopyridin-2-amine BromoHydrogen1.54.5
6-Chloropyridin-2-amine ChloroHydrogen1.34.2

Note: These values are estimations from chemical software and can vary based on the prediction algorithm.

Analysis of Physicochemical Trends:

  • Lipophilicity (logP): The data illustrates a clear trend of increasing lipophilicity with the increasing size and polarizability of the halogen at the 6-position (I > Br > Cl). The introduction of the 5-fluoro group in 5-Fluoro-6-iodopyridin-2-amine further increases its lipophilicity compared to its non-fluorinated counterpart, 6-Iodopyridin-2-amine. This enhanced lipophilicity can improve cell permeability.[2]

  • Acidity (pKa): The electronegativity of the halogen substituent significantly influences the basicity of the pyridine nitrogen and the exocyclic amine. The pKa values decrease with increasing electronegativity of the halogen at C6 (I < Br < Cl). The strongly electron-withdrawing fluorine atom at the C5 position in 5-Fluoro-6-iodopyridin-2-amine leads to a notable decrease in pKa, making it less basic. This modulation of basicity is a critical tool in drug design to mitigate potential off-target effects, such as hERG inhibition.[3] The introduction of fluorine can lead to a significant decrease in the pKa of nearby basic functional groups.[4][5][6][7][8]

Comparative Reactivity in Cross-Coupling Reactions

The C-X bond at the 6-position of these 2-aminopyridines is the primary site for synthetic diversification via palladium-catalyzed cross-coupling reactions. The reactivity of this bond is directly related to the identity of the halogen, following the general trend: I > Br > Cl.[9] This is attributed to the decreasing bond strength of the C-X bond down the halogen group, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[9]

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. To benchmark the reactivity of our selected halogenated pyridines, a standardized protocol can be employed.

Caption: Generalized workflow for a comparative Suzuki-Miyaura coupling experiment.

Expected Reactivity and Experimental Considerations:

  • 5-Fluoro-6-iodopyridin-2-amine & 6-Iodopyridin-2-amine: These are expected to be the most reactive substrates due to the labile C-I bond.[9] Reactions often proceed to completion at lower temperatures and with lower catalyst loadings compared to their bromo and chloro analogues. The electron-withdrawing fluorine in 5-Fluoro-6-iodopyridin-2-amine can further enhance the rate of oxidative addition.

  • 6-Bromopyridin-2-amine: This is a workhorse substrate in many synthetic campaigns. While less reactive than the iodo-pyridines, it generally provides good to excellent yields with standard Suzuki-Miyaura conditions.[10]

  • 6-Chloropyridin-2-amine: Aryl chlorides are notoriously less reactive in Suzuki-Miyaura couplings.[11] Achieving high conversions often requires more specialized and highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos or SPhos), higher temperatures, and longer reaction times.[12]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

  • To a reaction vessel under an inert atmosphere, add the halogenated pyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for introducing diverse amine functionalities.[13][14] The reactivity trend of the halogenated pyridines in this reaction generally mirrors that of the Suzuki-Miyaura coupling.

Caption: Generalized workflow for a comparative Buchwald-Hartwig amination experiment.

Experimental Protocol: Comparative Buchwald-Hartwig Amination

  • To a glovebox-dried reaction tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., BINAP, 0.04 mmol), and base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Add a solution of the halogenated pyridine (1.0 mmol) and the amine (1.2 mmol) in an anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C).

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

The Sonogashira coupling is a reliable method for the synthesis of alkynylated pyridines, which are valuable intermediates in drug discovery.[15][16] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Comparative Sonogashira Coupling

  • To a reaction flask, add the halogenated pyridine (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (0.06 mmol) in an anhydrous, degassed solvent (e.g., THF, 5 mL).

  • Add the terminal alkyne (1.2 mmol) and a degassed amine base (e.g., triethylamine, 2.0 mmol).

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Impact on Metabolic Stability and Cell Permeability

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[17][18][19][20] The strong C-F bond is resistant to cleavage by metabolic enzymes, and the fluorine atom can block sites of oxidative metabolism.[1] Therefore, derivatives synthesized from 5-Fluoro-6-iodopyridin-2-amine are anticipated to have improved metabolic profiles compared to their non-fluorinated counterparts.

Furthermore, the increased lipophilicity of fluorinated compounds can lead to enhanced cell permeability, which is crucial for reaching intracellular targets.[2] However, it is important to note that excessive lipophilicity can have detrimental effects on solubility and other pharmacokinetic properties.[2]

Conclusion

5-Fluoro-6-iodopyridin-2-amine stands out as a superior building block for drug discovery applications due to a combination of favorable characteristics:

  • High Reactivity: The C-I bond ensures efficient participation in a wide range of cross-coupling reactions under mild conditions.

  • Strategic Fluorination: The 5-fluoro substituent provides a powerful tool for modulating pKa, enhancing metabolic stability, and improving cell permeability.

  • Versatility: The presence of the 2-amino group offers an additional site for derivatization, further expanding the accessible chemical space.

While other halogenated pyridines, such as the more economical 6-bromopyridin-2-amine, are valuable reagents, 5-Fluoro-6-iodopyridin-2-amine offers a distinct advantage for projects where fine-tuning of physicochemical properties and metabolic stability are critical for success. This guide provides a foundational framework for researchers to make informed decisions when selecting halogenated pyridine building blocks for their synthetic campaigns.

References

  • The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.
  • A Fine-Tuned Lipophilicity/Hydrophilicity Ratio Governs Antibacterial Potency and Selectivity of Bifurcated Halogen Bond-Forming NBTIs. MDPI. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ResearchGate. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. PMC. [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Influence of Lipophilicity on the Accumulation and Distribution of Halogenated Phenols and a Pyridinol as Metabolites of Pesticides in the Rat. DigitalCommons@USU. [Link]

  • Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. ChemRxiv. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]

  • Competing and comparison reactions a The reaction with aryl halides... ResearchGate. [Link]

  • Increased Lipophilicity of Halogenated Ruthenium(II) Polypyridyl Complexes Leads to Decreased Phototoxicity in vitro when Used as Photosensitizers for Photodynamic Therapy. PubMed. [Link]

  • Key contemporary considerations for halogens in drug discovery. PMC. [Link]

  • Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. Thieme. [Link]

  • An Improved Protocol for the Pd-catalyzed α-Arylation of Aldehydes with Aryl Halides. PMC. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • pKa(H) and log P ranges covered by the studied compounds. Area colors:... ResearchGate. [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Understanding the differences between iron and palladium in cross-coupling reactions. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Mastering Complex Molecules: The Synthesis and Applications of 2-Amino-5-iodopyridine. [Link]

  • Physicochemical Properties. Cambridge MedChem Consulting. [Link]

  • Understanding why Palladium is better than Nickel in C-H bond activation reactions. [Link]

  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. PubMed. [Link]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. PMC. [Link]

  • Efficient Halogenation of 2-Aminopyrazine. ResearchGate. [Link]

  • Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. ACS Publications. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Semantic Scholar. [Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters. [Link]

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Comparative

Spectroscopic validation of 5-Fluoro-6-iodopyridin-2-amine reaction intermediates

Spectroscopic Validation of 5-Fluoro-6-iodopyridin-2-amine Reaction Intermediates: A Comparative Guide to Real-Time vs. Offline Analytical Workflows Executive Summary In modern medicinal chemistry, halogenated aminopyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of 5-Fluoro-6-iodopyridin-2-amine Reaction Intermediates: A Comparative Guide to Real-Time vs. Offline Analytical Workflows

Executive Summary

In modern medicinal chemistry, halogenated aminopyridines such as 5-Fluoro-6-iodopyridin-2-amine are highly valued building blocks for synthesizing kinase inhibitors and complex heterocycles[1][2]. The distinct electronic properties of this molecule—specifically the highly reactive C6-iodine primed for rapid oxidative addition, and the C5-fluorine which modulates the basicity of the adjacent amine—make it an excellent substrate for palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations)[3].

However, capturing and validating the transient reaction intermediates (such as the Pd(II) oxidative addition complex) presents a significant analytical challenge. Offline sampling often leads to the degradation of these air- and moisture-sensitive species[3]. This guide objectively compares the performance of three leading analytical workflows—In Situ FTIR (ReactIR), In Situ 19F Flow NMR, and Offline UPLC-HRMS—providing a self-validating experimental framework for researchers to accurately elucidate mechanistic pathways.

Mechanistic Context: The Oxidative Addition Challenge

During a Buchwald-Hartwig amination, the C6-I bond of 5-Fluoro-6-iodopyridin-2-amine undergoes rapid oxidative addition with a Pd(0) catalyst. Because iodine is a superior leaving group compared to bromine or chlorine, this step is exceptionally fast, often shifting the rate-determining step to reductive elimination[3][4]. Consequently, the transient Pd(II) intermediate accumulates momentarily.

G A 5-Fluoro-6-iodopyridin-2-amine + Pd(0)L_n B Transient Pd(II) Intermediate [Oxidative Addition Complex] A->B Oxidative Addition (Fast) C Amine Coordination & Deprotonation B->C Amine + Base D Coupled Product + Pd(0)L_n C->D Reductive Elimination (Rate-Limiting) D->A Catalytic Turnover

Buchwald-Hartwig cycle of 5-Fluoro-6-iodopyridin-2-amine highlighting the Pd(II) intermediate.

Technology Comparison: Real-Time vs. Offline Platforms

To validate the Pd(II) intermediate, researchers must choose an analytical product that balances temporal resolution with structural elucidation power.

In Situ FTIR (e.g., Mettler Toledo ReactIR)
  • Mechanism: An Attenuated Total Reflectance (ATR) diamond probe is inserted directly into the pressurized, inert reactor[5].

  • Causality & Performance: FTIR is chosen for its exceptional temporal resolution (scans every 15–30 seconds). It captures the depletion of the C-I stretching frequency and the shift in the C-F stretch as the electron density of the pyridine ring changes upon Pd insertion. Because it operates in situ, it perfectly preserves the inert environment, preventing intermediate hydrolysis[4][5].

  • Limitation: Highly susceptible to matrix interference. Strong solvent vibrations (e.g., from toluene or dioxane) can mask the subtle vibrational shifts of the intermediate.

In Situ 19F Flow NMR (e.g., Bruker InsightMR)
  • Mechanism: The reaction mixture is continuously pumped from the reactor through a flow tube positioned inside an NMR spectrometer.

  • Causality & Performance: The C5-fluorine acts as a built-in spectroscopic spy. 19F has a 100% natural abundance, a spin of 1/2, and a wide chemical shift range[6]. Crucially, unlike 1H NMR, 19F NMR suffers from zero solvent background in standard non-fluorinated cross-coupling solvents. The oxidative addition of Pd at C6 causes a distinct, quantifiable upfield/downfield shift in the 19F signal, allowing for unambiguous structural confirmation of the intermediate[7].

  • Limitation: Lower temporal resolution compared to FTIR due to the transit time in the flow loop and the required number of scans for optimal signal-to-noise ratio.

Offline UPLC-HRMS (e.g., Waters Xevo G2-XS QTof)
  • Mechanism: Aliquots are physically extracted, quenched in a stabilizing matrix, and injected into a liquid chromatography-mass spectrometry system.

  • Causality & Performance: Provides exact mass ( m/z ) and isotopic distribution (identifying the distinct isotopic signature of Palladium).

Comparative Performance Data

Analytical MetricIn Situ FTIR (ReactIR)In Situ 19F Flow NMROffline UPLC-HRMS
Temporal Resolution < 30 seconds 2 - 5 minutes> 15 minutes (with prep)
Structural Elucidation Low (Functional groups only)High (Electronic environment) High (Exact Mass & Isotopes)
Matrix Tolerance Poor (Solvent masking)Excellent (No 19F background) Moderate (Ion suppression)
Atmosphere Integrity 100% Preserved 100% Preserved Compromised during sampling
Best Used For... Reaction kinetics & endpointsIntermediate structure validationFinal product characterization

Experimental Protocol: Self-Validating 19F NMR & FTIR Workflow

To establish a self-validating system, we utilize an orthogonal approach: using 19F Flow NMR to track the specific electronic changes of the fluorinated pyridine, while simultaneously using ReactIR to monitor the global kinetic profile.

Objective: Isolate and spectroscopically validate the Pd(II) oxidative addition intermediate of 5-Fluoro-6-iodopyridin-2-amine.

Step 1: System Initialization & Background Profiling

  • Equip a 50 mL jacketed reactor with a ReactIR DiComp probe and a PTFE flow loop connected to a flow NMR flow-cell.

  • Purge the system with Argon for 30 minutes.

  • Add 20 mL of anhydrous 1,4-dioxane and the Pd(0) precatalyst (e.g., Pd2(dba)3) with a selected phosphine ligand (e.g., Xantphos)[8].

  • Self-Validation Check: Acquire a baseline 19F NMR scan and an FTIR background spectrum. Causality: The 19F spectrum must be completely blank, confirming no fluorinated contaminants. The FTIR will map the dioxane/ligand background, which is digitally subtracted from future scans.

Step 2: Reagent Injection & Oxidative Addition Capture (Stoichiometric)

  • Inject 1.0 equivalent of 5-Fluoro-6-iodopyridin-2-amine into the reactor at 25°C. Do not add the secondary amine or base yet.

  • Causality: By omitting the coupling partner and base, the catalytic cycle is intentionally stalled at the Pd(II) oxidative addition complex, extending its half-life for spectroscopic capture.

  • Monitor the 19F NMR. The sharp singlet corresponding to the starting material (approx. δ -135 ppm, depending on solvent) will deplete, and a new distinct resonance will emerge. This shift is caused by the transition of the adjacent C6 carbon from an sp2 -I bond to an sp2 -Pd(II) bond.

  • Simultaneously, observe the ReactIR for the disappearance of the C-I stretch and the emergence of Pd-C vibrational bands in the fingerprint region.

Step 3: Catalytic Turnover & Reductive Elimination

  • Inject the secondary amine and a soluble base (e.g., LiHMDS or NaOtBu)[4][8].

  • Observe the rapid decay of the intermediate 19F signal and the rise of the final cross-coupled product signal. The kinetic decay rate extracted from the ReactIR data will perfectly correlate with the depletion of the 19F intermediate signal, providing orthogonal, self-validating proof of the mechanism.

Analytical Workflow Decision Tree

Workflow Start Determine Intermediate Half-Life (t_1/2) Cond1 t_1/2 < 1 minute? Start->Cond1 IR In Situ ReactIR (High Temporal Res) Cond1->IR Yes Cond2 Fluorinated Handle? Cond1->Cond2 No NMR 19F Flow NMR (High Structural Res) IR->NMR Orthogonal Validation Cond2->NMR Yes (e.g., C5-F) MS Offline UPLC-HRMS (Quench Required) Cond2->MS No / Stable

Decision matrix for selecting spectroscopic validation tools based on intermediate kinetics.

References

  • Malig, T. C., et al. "Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment." ChemRxiv, 2020. Available at: [Link]

  • Blackmond, D. G., et al. "Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides." ACS Catalysis, 2020. Available at: [Link]

  • Gu, Y., et al. "An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides." The Journal of Organic Chemistry, 2001. Available at: [Link]

  • Salvino, J. M., et al. "Synthesis of a New Fluoro-Wang Resin for Solid-Phase Reaction Monitoring by 19F NMR Spectroscopy." Journal of Combinatorial Chemistry, 2001. Available at: [Link]

  • Mettler Toledo Applications. "In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction." PMC / NIH, 2020. Available at: [Link]

Sources

Validation

A Comparative Analysis of Leaving Group Ability in 5-Fluoro-6-iodopyridin-2-amine: A Guide for Synthetic Strategy

In the intricate landscape of medicinal chemistry and materials science, the selective functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring presents a unique el...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of medicinal chemistry and materials science, the selective functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring presents a unique electronic environment, amenable to nucleophilic aromatic substitution (SNAr), a powerful tool for forging new carbon-heteroatom and carbon-carbon bonds. This guide provides an in-depth comparative analysis of the leaving group ability of fluoride versus iodide in the context of 5-Fluoro-6-iodopyridin-2-amine, offering both theoretical grounding and practical, data-driven insights for researchers, scientists, and drug development professionals.

The Counterintuitive Nature of Halogen Leaving Groups in SNAr

In the realm of aliphatic nucleophilic substitution (SN1 and SN2), the leaving group ability of halogens directly correlates with the strength of their conjugate acid, leading to the familiar trend: I > Br > Cl > F.[1] This is because the bond-breaking event is central to the rate-determining step. However, in nucleophilic aromatic substitution, a different paradigm emerges. The typical reactivity order for halide leaving groups is often inverted: F > Cl ≈ Br > I.[2][3][4] This phenomenon, known as the "element effect," is a consequence of the two-step addition-elimination mechanism that governs SNAr reactions.[5][6]

The SNAr mechanism proceeds through a high-energy intermediate called the Meisenheimer complex.[4] The formation of this complex, resulting from the initial attack of the nucleophile on the aromatic ring, is typically the rate-determining step.[5] Consequently, factors that stabilize the transition state leading to the Meisenheimer complex have a more pronounced effect on the reaction rate than the stability of the departing anion. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[4][7] This initial acceleration often outweighs the slower departure of the fluoride ion in the subsequent elimination step.

Positional Effects on the Pyridine Scaffold

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which facilitates nucleophilic attack.[8] This effect is most pronounced at the C2 (ortho) and C4 (para) positions, as the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the ring nitrogen, providing significant stabilization.[2][4][9][10] Conversely, attack at the C3 (meta) position does not allow for this resonance stabilization, making it significantly less favorable.[2][10]

In our target molecule, 5-Fluoro-6-iodopyridin-2-amine, we have two potential leaving groups: an iodine atom at the C6 position and a fluorine atom at the C5 position. The C6 position is electronically equivalent to the C2 position, placing it in an activated site for SNAr. The C5 position, being meta to the ring nitrogen, is a deactivated site. This positional disparity is a critical factor in determining the competitive leaving group ability.

Experimental Design: A Competitive Substitution Study

To empirically determine the relative leaving group ability of fluoride and iodide in 5-Fluoro-6-iodopyridin-2-amine, a competition experiment can be designed. By treating the substrate with a sub-stoichiometric amount of a chosen nucleophile, we can directly compare the propensity for substitution at the C6 and C5 positions.

Experimental Workflow

G sub 5-Fluoro-6-iodopyridin-2-amine + Nucleophile (e.g., Morpholine, 0.8 eq) + Base (e.g., K2CO3) Solvent: DMSO Temperature: 100 °C react Reaction Mixture (Stirring for 12h) sub->react 1. Reagent Addition workup Aqueous Workup & Extraction react->workup 2. Quenching analysis Product Analysis (LC-MS, 1H NMR) workup->analysis 3. Purification prod_i Product A: 5-Fluoro-6-morpholinopyridin-2-amine (Iodide Substitution) analysis->prod_i Quantification prod_f Product B: 6-Iodo-5-morpholinopyridin-2-amine (Fluoride Substitution) analysis->prod_f Quantification

Figure 1. A schematic representation of the experimental workflow for the competitive substitution reaction.

Step-by-Step Protocol:
  • Reaction Setup: To a solution of 5-Fluoro-6-iodopyridin-2-amine (1.0 eq) in a polar aprotic solvent such as DMSO, add a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).[4]

  • Nucleophile Addition: Add the chosen nucleophile (e.g., morpholine, 0.8 eq) to the reaction mixture. Using a sub-stoichiometric amount of the nucleophile is crucial for a competitive study.

  • Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Workup and Isolation: Upon completion, cool the reaction to room temperature, quench with water, and extract the products with an appropriate organic solvent. The combined organic layers are then dried and concentrated.

  • Product Analysis: The crude product mixture is analyzed by ¹H NMR and LC-MS to determine the ratio of the two possible substitution products.

Predicted Outcomes and Mechanistic Rationale

The primary factor dictating the outcome of this competitive reaction is the position of the leaving groups on the pyridine ring.

G cluster_path_a Path A: Attack at C6 (Iodide Substitution) cluster_path_b Path B: Attack at C5 (Fluoride Substitution) start 5-Fluoro-6-iodopyridin-2-amine a1 Nucleophilic Attack at C6 start->a1 + Nu- b1 Nucleophilic Attack at C5 start->b1 + Nu- a2 Meisenheimer Complex (Stabilized by N) a1->a2 a3 Loss of Iodide a2->a3 a4 Product A (Major) a3->a4 b2 Meisenheimer Complex (No N Stabilization) b1->b2 b3 Loss of Fluoride b2->b3 b4 Product B (Minor/Not Observed) b3->b4

Figure 2. Competing reaction pathways for the nucleophilic substitution on 5-Fluoro-6-iodopyridin-2-amine.

Path A (Iodide Substitution): The iodine atom is located at the C6 position, which is ortho to the ring nitrogen. Nucleophilic attack at this position leads to a Meisenheimer complex where the negative charge can be delocalized onto the electronegative nitrogen atom. This resonance stabilization significantly lowers the activation energy for this pathway, making it the kinetically favored route.

Path B (Fluoride Substitution): The fluorine atom resides at the C5 position, which is meta to the ring nitrogen. Nucleophilic attack at this carbon results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitrogen. The absence of this crucial stabilizing interaction makes this pathway energetically unfavorable.

Expected Data Summary
Leaving GroupPositionElectronic ActivationPredicted OutcomeExpected Yield Ratio (A:B)
Iodide C6 (ortho)ActivatedMajor Product>95 : <5
Fluoride C5 (meta)DeactivatedMinor or Undetected

Discussion and Conclusion

Based on the foundational principles of SNAr on pyridine systems, the iodide at the C6 position is overwhelmingly predicted to be the more facile leaving group in 5-Fluoro-6-iodopyridin-2-amine. The positional activation at the C6 carbon, which allows for resonance stabilization of the Meisenheimer intermediate by the ring nitrogen, is the dominant factor governing the regioselectivity of the reaction.

While fluorine's high electronegativity typically enhances the rate of nucleophilic attack in activated systems, this effect is rendered negligible by the unfavorable meta position of the fluorine atom in the target molecule. Therefore, for synthetic applications requiring selective functionalization of 5-Fluoro-6-iodopyridin-2-amine, nucleophilic substitution will preferentially occur at the C6 position, displacing the iodide. This understanding allows for the strategic design of synthetic routes to novel substituted pyridin-2-amines, which are prevalent motifs in pharmaceuticals and functional materials.

References

  • Ren, Y., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Ren, Y., & Colacot, T. J. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Sung, R. Y., et al. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. Available at: [Link]

  • Neumann, C. N., et al. (2021). SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Organic Letters. Available at: [Link]

  • Abramovitch, R. A., & Newman, A. J., Jr. (1974). Aromatic substitution. XXVI. Kinetics of nucleophilic substitution of some bromopyridines and -picolines with methoxide thiomethoxide phenoxide, and thiophenoxide ions. The Journal of Organic Chemistry. Available at: [Link]

  • Hergert, K. E., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. PMC. Available at: [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

  • University of Calgary. (n.d.). 2 - Reaction Examples. Retrieved from [Link]

  • Quora. (2019). Why is iodine a better leaving group than fluorine?. Available at: [Link]

  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Ren, Y., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Soderberg, T. (2019). 8.5: Leaving Groups. Chemistry LibreTexts. Available at: [Link]

  • University of Bristol. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Evans, M. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Reddit. (2019). Fluorine is better leaving group than IODINE!?. Retrieved from [Link]

  • Chambers, R. D., et al. (1998). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Ren, Y., & Colacot, T. J. (2013). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Dalton Transactions. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. Available at: [Link]

  • University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-Fluoro-6-iodopyridin-2-amine

As researchers and scientists at the forefront of drug development, our work with novel chemical compounds demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical compounds demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of specialized reagents like 5-Fluoro-6-iodopyridin-2-amine are paramount. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance.

Hazard Identification and Characterization: The "Know Your Chemical" Principle

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for every research chemical may not always be publicly available, a conservative approach based on its chemical structure and analogous compounds is a prudent starting point.[1]

Structural Analogs and Predicted Hazards:

5-Fluoro-6-iodopyridin-2-amine is a halogenated pyridine derivative. This structural class suggests several potential hazards that must be considered:

  • Toxicity: Pyridine and its derivatives can be harmful if swallowed, in contact with skin, or inhaled.[2] They can cause skin and eye irritation, and some have been shown to have effects on the central nervous system, liver, and kidneys.[2]

  • Halogenated Compound Concerns: Halogenated organic compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants and toxic byproducts upon improper disposal or incineration.[3]

  • Reactivity: While specific reactivity data for this compound is limited, it is prudent to assume incompatibility with strong oxidizing agents.[4][5]

Based on data for similar compounds like 6-Fluoro-5-iodopyridin-2-amine, the following hazard statements are likely applicable: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Summary of Key Chemical Information:

PropertyValueSource
Molecular Formula C5H4FIN2[6]
Molecular Weight 238.0 g/mol [6]
Physical Form Solid
Known Hazards Harmful, Irritant

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling 5-Fluoro-6-iodopyridin-2-amine and its waste.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][4][7][8][9]

  • Hand Protection: Use chemically resistant gloves.[2][4][7][8][9]

  • Body Protection: A lab coat is mandatory.[2][4][7][8][9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[8]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4][7][9]

Segregation and Containment: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[1][10]

  • Dedicated Waste Container: Designate a specific, clearly labeled container for 5-Fluoro-6-iodopyridin-2-amine waste.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility is certain.[1][10] Halogenated and non-halogenated solvent wastes should be collected separately.[3][10]

  • Container Integrity: Use a robust, leak-proof container that is chemically compatible with the compound.[10][11] For solids, a securely sealed container is appropriate. Ensure lids are always securely fastened to prevent spills.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Fluoro-6-iodopyridin-2-amine is to treat it as hazardous waste.[1][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]

  • Waste Collection:

    • Carefully transfer residual amounts of 5-Fluoro-6-iodopyridin-2-amine solid into the designated hazardous waste container.

    • For contaminated labware (e.g., glassware, spatulas), rinse with a minimal amount of a suitable solvent (such as acetone or ethanol). Collect the rinsate as hazardous waste in a separate, compatible container labeled "Halogenated Solvent Waste."

    • Contaminated disposable items like gloves and weighing paper should be placed in a sealed bag and then into the solid hazardous waste container.

  • Labeling:

    • The waste container must be clearly and accurately labeled.[1][13] The label should include:

      • The words "Hazardous Waste"[1][13]

      • The full chemical name: "5-Fluoro-6-iodopyridin-2-amine"

      • The approximate quantity of waste.

      • The date the waste was first added to the container (accumulation start date).[13]

      • A summary of the potential hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[1]

    • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.[1]

    • Store hazardous chemicals below eye level.[11]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

    • Provide the EHS department with all necessary information about the waste, including its name and quantity.[1]

    • Follow all institutional and local regulations for hazardous waste disposal.[14]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing.[2][7] If irritation persists, seek medical attention.[4][8][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][8][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4][8][9] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[8]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[9] For larger spills, evacuate the area and contact your institution's EHS department.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_disposal Final Disposal Start Start: Have 5-Fluoro-6-iodopyridin-2-amine Waste AssessHazards Assess Hazards (Halogenated Pyridine) Start->AssessHazards DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->DonPPE SegregateWaste Segregate Waste into Designated Container DonPPE->SegregateWaste LabelContainer Label Container: 'Hazardous Waste', Chemical Name, Date SegregateWaste->LabelContainer SecureLid Securely Seal Container LabelContainer->SecureLid Store Store in Designated Satellite Accumulation Area SecureLid->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End End: Compliant Disposal ContactEHS->End

Caption: Logical workflow for the disposal of 5-Fluoro-6-iodopyridin-2-amine waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or clarification.

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Stanford University. Hazardous Chemical Waste Management Reference Guide for Laboratories. Retrieved from [Link]

  • University of St Andrews. Disposal of Chemical Waste. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2019, July 24). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Unipoint. (2024, January 4). Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • Loba Chemie. Pyridine for Synthesis. Retrieved from [Link]

  • PubChem. 5-Chloro-6-fluoropyridin-2-amine. Retrieved from [Link]

  • University of Wuppertal. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • ChemSupply Australia. Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004, September). Toxicological Profile for Iodine. Retrieved from [Link]

  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]

  • FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]

  • University of Kentucky. Thermal Degradation of Amines for CO2 Capture. Retrieved from [Link]

  • National Center for Biotechnology Information. Spectroscopic Investigation into Oxidative Degradation of Silica-Supported Amine Sorbents for CO2 Capture. Retrieved from [Link]

  • MDPI. (2026, February 4). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. Retrieved from [Link]

  • European Society of Radiology. What should not go down the drain: time, money and contrast media. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Fluoro-6-iodopyridin-2-amine

Comprehensive Safety and Operational Guide for Handling 5-Fluoro-6-iodopyridin-2-amine (CAS: 1805560-66-0) As a critical pharmacophore building block in medicinal chemistry,1 is frequently utilized in advanced cross-coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5-Fluoro-6-iodopyridin-2-amine (CAS: 1805560-66-0)

As a critical pharmacophore building block in medicinal chemistry,1 is frequently utilized in advanced cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) during drug discovery[1]. However, handling halogenated aminopyridines requires rigorous, self-validating safety protocols due to their acute toxicity and potential for systemic absorption. This guide provides researchers and drug development professionals with a field-proven operational framework for handling this compound safely.

Mechanistic Hazard Profile

Understanding the causality behind a chemical's hazard is the first step in risk mitigation. 5-Fluoro-6-iodopyridin-2-amine carries standard GHS classifications including Acute Toxicity (Oral) Category 4 (H302) , Skin Irritation Category 2 (H315) , Eye Irritation Category 2A (H319) , and Specific Target Organ Toxicity - Single Exposure (Respiratory) Category 3 (H335) [2].

Beyond basic surface irritation, halogenated pyridines are highly lipophilic. This chemical property allows them to readily penetrate the dermal layer and cross the blood-brain barrier, raising significant concerns for neurotoxicity and systemic toxicity upon exposure (3)[3]. Furthermore, these pyridine derivatives exhibit moderate to high aquatic toxicity, strictly prohibiting their disposal in standard wastewater systems (4)[4].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific physicochemical properties of the solid powder.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Halogenated aromatics can permeate thin latex. Double-gloving creates a self-validating breach detection system; if the outer glove is compromised, the inner glove provides a secondary barrier while the user decontaminates[4].
Eye Protection Chemical Safety Goggles (ANSI Z87.1+)Prevents aerosolized micro-particles from contacting ocular mucosa, which rapidly absorbs lipophilic compounds and triggers severe inflammation (H319)[4].
Respiratory N95/P100 Particulate RespiratorMitigates the inhalation of fine powders (H335). Note: Primary handling must occur in a fume hood, negating the need for a respirator under normal conditions.
Body Protection Flame-retardant, fluid-resistant lab coatPrevents dermal accumulation of dust, mitigating the risk of transdermal absorption and subsequent systemic toxicity[3][4].

Standard Operating Procedure: Handling & Weighing

According to the National Research Council's 5, any operation involving solid toxic substances that may generate aerosols must be conducted within a certified laboratory chemical hood[5].

Step 1: Environmental Setup Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination and ensure unobstructed airflow.

Step 2: Static Mitigation 5-Fluoro-6-iodopyridin-2-amine is a fine powder that can hold a static charge, leading to rapid aerosolization during transfer. Use an anti-static zero-stat gun on the weighing boat and utilize grounded, stainless-steel spatulas.

Step 3: Weighing Protocol Tare the anti-static weigh boat inside the analytical balance enclosure within the hood. Transfer the required mass slowly. Expert Insight: Never "tap" the spatula aggressively against the vessel, as the mechanical force generates microscopic airborne particulates that bypass standard airflow captures.

Step 4: Transfer and Sealing Seal the weigh boat or transfer the powder directly into the reaction vessel (e.g., a round-bottom flask) before removing it from the fume hood. Cap the vessel immediately to isolate the hazard.

Step 5: Decontamination Wipe down the spatula, balance, and hood surface with a solvent in which the compound is highly soluble (e.g., ethanol or acetone), followed by a secondary wipe with soapy water to ensure complete removal of the lipophilic residue.

Spill Response & Halogenated Waste Disposal Plan

In the event of a localized powder spill (<50g) inside or outside the fume hood, follow this protocol to prevent inhalation hazards and environmental contamination:

  • Isolate & Don PPE: Evacuate immediate personnel if the spill occurs outside the hood. Ensure double nitrile gloves, chemical goggles, and an N95/P100 respirator are worn.

  • Dust Suppression (Wet Wipe Protocol): Do not sweep dry powder, as this immediately aerosolizes the toxin. Lightly dampen an absorbent pad or paper towel with water or a compatible solvent (e.g., ethanol) and gently place it over the spill to suppress dust generation.

  • Collection: Use a non-sparking scoop to transfer the dampened absorbent and the chemical into a rigid, sealable hazardous waste container.

  • Disposal: Label the container explicitly as "Halogenated Organic Solid Waste." Halogenated pyridines must be disposed of via high-temperature incineration by a certified waste management facility. Do not discharge into the sewer, as they are toxic to aquatic invertebrates and algae[4].

Operational Workflow Diagram

G Start Pre-Operation Risk Assessment PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Transfer (Anti-static tools) Hood->Weigh Spill Spill Occurred? Weigh->Spill Clean Wet Wipe Protocol (Dust Suppression) Spill->Clean Yes React Execute Reaction Spill->React No Dispose Halogenated Waste Disposal Clean->Dispose React->Dispose Decon Decontaminate Workspace Dispose->Decon

Logical workflow for handling and disposing of 5-Fluoro-6-iodopyridin-2-amine.

References

  • Title: Aminopyridines Summary Sheet Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI URL: [Link]

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